4-(Piperazin-1-yl)quinoline-3-carbonitrile
説明
特性
IUPAC Name |
4-piperazin-1-ylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12(13)14(11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINKQAOAYGIVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Biological Activity of 4-(Piperazin-1-yl)quinoline-3-carbonitrile Derivatives
Abstract
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological activities, and structure-activity relationships of this important class of compounds. By employing a molecular hybridization strategy—integrating the quinoline, piperazine, and other pharmacophoric moieties into a single entity—scientists have developed derivatives with potent anticancer, antimicrobial, and antiviral properties.[1][2] This document details robust synthetic methodologies, elucidates mechanisms of action, presents key biological data, and offers insights into the rational design of future derivatives.
Introduction: A Privileged Scaffold in Drug Discovery
The quinoline ring system is a cornerstone in the development of pharmaceuticals, renowned for its presence in numerous natural products and synthetic drugs, and its ability to confer favorable pharmacokinetic and dynamic properties.[1][3] When coupled with a piperazine linker at the C4 position, the resulting scaffold gains significant versatility. The piperazine moiety can modulate aqueous solubility and provides a key basic nitrogen atom for interaction with biological targets, while also serving as a convenient attachment point for further chemical diversification.[4]
The addition of a cyano group at the C3 position is a critical design element. As a potent electron-withdrawing group, the 3-carbonitrile activates the C4 position of the quinoline ring, facilitating its substitution with piperazine via nucleophilic aromatic substitution (SNAr).[3] This strategic placement enhances the efficiency and yield of the core synthesis. This guide explores how the thoughtful combination of these three components has led to a rich field of research, yielding compounds with significant therapeutic potential.
Section 1: Synthetic Strategies and Methodologies
The synthesis of 4-(piperazin-1-yl)quinoline-3-carbonitrile derivatives is typically achieved through a multi-step sequence that first constructs the quinoline core, followed by the strategic introduction of the piperazine linker and subsequent derivatization.
General Synthetic Pathway
The overall synthetic approach involves three primary stages: (1) Formation of a substituted 4-hydroxy or 4-chloroquinoline-3-carbonitrile core, often utilizing established cyclization reactions like the Gould-Jacobs methodology; (2) Nucleophilic aromatic substitution (SNAr) at the C4 position with piperazine; and (3) Functionalization of the distal piperazine nitrogen with various electrophiles, such as substituted benzoyl chlorides, to generate the final library of compounds.[3][5]
Caption: General synthetic workflow for 4-(piperazin-1-yl)quinoline-3-carbonitrile derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivative, adapted from established literature procedures.[3][6] This self-validating system ensures high yields and purity through controlled reaction conditions.
Step 1: Synthesis of the 4-Chloro-6-nitroquinoline-3-carbonitrile Core
-
Rationale: The initial steps focus on building the quinoline scaffold using the Gould-Jacobs reaction, followed by chlorination. The nitro group at C6 and the cyano group at C3 are crucial electron-withdrawing groups that activate the C4 position for the subsequent nucleophilic substitution.
-
Procedure:
-
A substituted aniline is reacted with an appropriate acrylate or malonate derivative (e.g., ethyl 2-cyano-3-ethoxyacrylate) in a high-boiling solvent like toluene and refluxed to form the anilino-methylene intermediate.[5]
-
This intermediate is then cyclized under high-temperature conditions (e.g., in Dowtherm A) to yield the 4-hydroxyquinoline intermediate.[5]
-
The resulting 4-hydroxyquinoline is chlorinated using a reagent such as phosphorus oxychloride (POCl₃) under reflux to produce the key 4-chloroquinoline intermediate.[5]
-
Step 2: Introduction of the Piperazine Moiety (SNAr Reaction)
-
Rationale: This step leverages the highly activated 4-chloro position for an efficient SNAr reaction. The electron-withdrawing nature of the substituents allows this reaction to proceed under mild conditions without the need for a strong base.
-
Procedure:
-
Dissolve the 4-chloro-6-nitroquinoline-3-carbonitrile intermediate in a suitable solvent like acetonitrile.
-
Add a stoichiometric amount of anhydrous piperazine to the solution.
-
Stir the reaction mixture at room temperature for approximately 1 hour. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).
-
The desired 4-(piperazin-1-yl)-6-nitroquinoline-3-carbonitrile intermediate is typically obtained in quantitative yield and can often be used in the next step without further purification.[3]
-
Step 3: Acylation of the Piperazine Nitrogen
-
Rationale: The final diversification step involves acylating the secondary amine of the piperazine ring. This reaction must be conducted under anhydrous conditions to prevent hydrolysis of the reactive acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.
-
Procedure:
-
Dissolve the intermediate from Step 2 in anhydrous dichloromethane (DCM).
-
Add a mild, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Slowly add the desired substituted benzoyl chloride (1.25 equivalents) to the mixture.
-
Stir the reaction at room temperature for 24 hours or until completion as indicated by TLC.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivative, typically in good to excellent yields (65-95%).[6]
-
Section 2: Spectrum of Biological Activity and Mechanistic Insights
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold has been extensively explored for various biological activities, demonstrating significant potential in oncology, infectious diseases, and virology.
Anticancer Activity
A primary focus of research on these derivatives has been their potent antiproliferative activity against a range of cancer cell lines.[7]
Key Findings:
-
Several series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives have demonstrated strong anticancer activity, particularly against renal cell carcinoma (RCC).[1][2][6]
-
Specific compounds have shown high efficacy, effectively inhibiting cancer cell growth at low micromolar concentrations in the National Cancer Institute's 60-cell line screen (NCI60).[2][3]
-
Other related derivatives, such as 7-chloro-4-(piperazin-1-yl)quinolines, have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in angiogenesis.[8]
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) or Growth % | Reference |
|---|---|---|---|---|
| 8c | 6-NO₂, 4-F-benzoyl | UO-31 (Renal) | -7% Growth at 10µM | [3] |
| 8g | 6-NO₂, 4-Cl-benzoyl | UO-31 (Renal) | -19% Growth at 10µM | [3] |
| 4q | 7-Cl, piperazinyl-ethanone | MCF-7 (Breast) | 6.502 | [8] |
| 4q | 7-Cl, piperazinyl-ethanone | PC-3 (Prostate) | 11.751 | [8] |
| 10g | 7-(4-F-benzyloxy) | Various | < 1.0 |[9] |
Mechanism of Action: The anticancer effects of these compounds are often multifactorial. One prominent mechanism is the inhibition of key oncogenic proteins and signaling pathways.[2] For instance, certain derivatives function as potent VEGFR-II inhibitors, thereby disrupting the signaling cascade that leads to tumor angiogenesis.[8] Other studies have shown that these compounds can trigger p53/Bax-dependent apoptosis in cancer cells.[9]
Caption: Simplified VEGFR-II signaling pathway inhibited by quinoline derivatives.
Antimicrobial Activity
The molecular hybridization strategy has also yielded potent antibacterial agents.[10][11] By combining the quinoline-piperazine core with other known antimicrobial pharmacophores, researchers have developed compounds active against both Gram-positive and Gram-negative bacteria.[10]
Key Findings:
-
Derivatives of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile have shown promising activity against Staphylococcus aureus.[10]
-
The mechanism of action for some quinoline-3-carbonitrile derivatives is believed to involve the inhibition of bacterial DNA gyrase, a target shared with the quinolone class of antibiotics.[12][13]
Table 2: Antibacterial Activity of Selected Derivatives
| Compound Class | Substitution Pattern | Target Organism | MIC (µM or µg/mL) | Reference |
|---|---|---|---|---|
| Quinoline-piperazine hybrid | 1,3,5-triazine side chain | S. aureus | 3–12 µM | [10] |
| Quinoline-piperazine hybrid | Hydrazone moiety | S. aureus | 2 µM | [10] |
| Quinoline-3-carbonitrile | Various | S. aureus, E. coli | Promising activity | [12] |
| Quinoline-piperazine hybrid | N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline | S. aureus | 250 µg/mL |[14] |
Antiviral Activity
The structural versatility of the scaffold has led to its investigation as a source of antiviral agents.
-
Respiratory Syncytial Virus (RSV): A novel series of piperazinylquinoline derivatives were identified as potent RSV fusion inhibitors, preventing the virus from entering host cells. The most active compounds demonstrated efficacy with EC₅₀ values as low as 0.028 µM.[15]
-
Influenza Virus: Certain 4-[(quinolin-4-yl)amino]benzamide derivatives have shown significant activity against the influenza A virus (H1N1), highlighting the potential for developing new anti-influenza therapeutics based on this core structure.[16]
Section 3: Structure-Activity Relationships (SAR)
The biological activity of 4-(piperazin-1-yl)quinoline derivatives is highly dependent on the nature and position of substituents on the molecular framework.
-
Substituents on the Quinoline Ring: The presence of electron-withdrawing groups (e.g., 6-NO₂) or bulky alkoxy groups (e.g., 7-benzyloxy) can significantly enhance antiproliferative activity.[3][9] The position of these groups is critical for optimizing interactions with the target protein.
-
Substituents on the Piperazine Moiety: The aromatic side fragment introduced via acylation of the piperazine nitrogen plays a crucial role. Halogen substitutions (e.g., chloro or fluoro) on the terminal benzoyl ring have been shown to be particularly effective in enhancing anticancer potency.[3]
-
The Piperazine Linker: The basic nitrogen atom within the piperazine ring is considered a key structural feature for activity, likely involved in forming hydrogen bonds or salt bridges with biological targets.[4] The length and nature of the side chain attached to the quinoline core also modulate potency.[9]
Section 4: Future Perspectives and Conclusion
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for extensive chemical diversification, enabling the fine-tuning of biological activity and physicochemical properties. The success of the molecular hybridization approach underscores a powerful strategy in modern drug design.
Future research should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the most potent leads to improve their drug-likeness. Further mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways for many of the observed biological effects. The continued exploration of new chemical space around this versatile scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
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Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]
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Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. PMC. [Link]
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Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]
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Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC. [Link]
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Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Wiley Online Library. [Link]
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Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed. [Link]
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Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and - IRIS UniPA. IRIS UniPA. [Link]
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Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. ResearchGate. [Link]
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Chemical structure of antibacterial piperazinyl-quinoline hybrid... ResearchGate. [Link]
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Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. [Link]
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Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Research Square. [Link]
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Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Taylor & Francis Online. [Link]
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Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed. [Link]
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Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. PMC. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 4-(Piperazin-1-yl)quinoline-3-carbonitrile and its Derivatives as Multi-Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in cancer pathogenesis. This technical guide provides a comprehensive analysis of the putative mechanism of action of this core molecule and its derivatives. Drawing upon a synthesis of in silico modeling data and extensive experimental evidence from closely related analogues, we elucidate the molecular interactions and downstream cellular consequences of engaging key oncogenic targets. This document is intended to serve as a foundational resource for researchers in the fields of oncology, pharmacology, and drug discovery, offering both a high-level overview of the signaling pathways involved and detailed, actionable experimental protocols for further investigation.
Introduction: The Quinoline-3-Carbonitrile Scaffold as a Kinase Inhibitor Template
The quinoline core is a well-established pharmacophore in the development of anticancer agents.[1] Its structural resemblance to the adenine ring of ATP allows it to function as a competitive inhibitor at the ATP-binding site of various protein kinases. The 4-(piperazin-1-yl)quinoline-3-carbonitrile framework, in particular, has been the subject of significant synthetic and evaluative efforts, leading to the identification of potent anticancer candidates.[2] This guide will focus on the mechanistic underpinnings of this scaffold's activity, primarily through the lens of its extensively studied derivatives.
Molecular hybridization, a strategy that combines two or more pharmacophores, has been successfully employed to enhance the biological activity of the 4-(piperazin-1-yl)quinoline-3-carbonitrile core.[3] By incorporating moieties such as substituted benzoyl groups, these hybrid molecules have demonstrated potent antiproliferative effects against various cancer cell lines, notably in renal cell carcinoma.[2][3]
Postulated Mechanism of Action: Multi-Targeted Kinase Inhibition
While direct experimental data on the parent compound, 4-(piperazin-1-yl)quinoline-3-carbonitrile, is limited, a substantial body of evidence from its derivatives strongly suggests a mechanism centered on the inhibition of key receptor tyrosine kinases. The primary targets identified through both in silico and in vitro studies include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the c-Met receptor.
Inhibition of VEGFR-2 and Disruption of Angiogenesis
VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Several derivatives of 4-(piperazin-1-yl)quinoline have been identified as potent inhibitors of VEGFR-2.[3][5] The proposed mechanism involves the quinoline nitrogen forming a hydrogen bond with the hinge region of the kinase domain, a common interaction for type II kinase inhibitors. This binding event blocks the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by a 4-(piperazin-1-yl)quinoline-3-carbonitrile derivative.
Targeting the EGFR Pathway in Epithelial Cancers
The Epidermal Growth Factor Receptor (EGFR) is a key driver of proliferation and survival in many epithelial cancers. The 4-anilinoquinoline-3-carbonitrile class of compounds, which shares a similar structural motif with our topic compound, has been extensively developed as EGFR kinase inhibitors.[5] These molecules compete with ATP for binding to the EGFR kinase domain, preventing its activation and subsequent downstream signaling through pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. This ultimately leads to cell cycle arrest and apoptosis.
c-Met Inhibition and a Role in Overcoming Drug Resistance
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell motility, invasion, and morphogenesis. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers and has been linked to resistance to other targeted therapies. Notably, 3,5,7-trisubstituted quinolines have been identified as potent and highly selective c-Met inhibitors, with IC50 values in the nanomolar range.[6][7] This suggests that the 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold could be a valuable starting point for the development of c-Met inhibitors.
In Silico Modeling: Predicting Binding Interactions
Molecular docking studies have been instrumental in elucidating the putative binding modes of 4-(piperazin-1-yl)quinoline-3-carbonitrile derivatives within the ATP-binding pockets of their target kinases.[2][3] These computational models consistently predict key interactions that stabilize the inhibitor-kinase complex, providing a rational basis for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.
Workflow: In Silico Molecular Docking
Caption: A generalized workflow for in silico molecular docking of kinase inhibitors.
Experimental Validation: Protocols and Methodologies
The following section provides detailed, step-by-step protocols for key experiments to validate the proposed mechanism of action. These are standard methodologies that can be adapted for the evaluation of 4-(piperazin-1-yl)quinoline-3-carbonitrile and its derivatives.
Synthesis of 4-(Piperazin-1-yl)quinoline-3-carbonitrile Derivatives
The synthesis of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives has been well-documented.[8] A general synthetic scheme is presented below:
Experimental Protocol: Synthesis
-
Synthesis of the Quinoline Core: The quinoline nucleus is typically synthesized using the Gould-Jacobs reaction.
-
Introduction of the Piperazine Linker: The piperazine moiety is introduced at the C4 position via nucleophilic aromatic substitution (SnAr). The presence of electron-withdrawing groups on the quinoline ring facilitates this reaction.
-
Acylation of the Piperazine: The desired benzoyl or other acyl group is introduced by nucleophilic acyl substitution on the distal nitrogen of the piperazine ring. This reaction is typically carried out under anhydrous conditions using a suitable base.
In Vitro Kinase Inhibition Assays
Biochemical kinase assays are essential for determining the direct inhibitory activity of the compound against its purified target kinases.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Plate Preparation: Coat a 96-well microtiter plate with a suitable substrate, such as poly(Glu-Tyr), and block with BSA.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, and MnCl2.
-
Compound Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant VEGFR-2 kinase domain.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percent inhibition at each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for Antiproliferative Activity
Cell viability assays, such as the MTT assay, are used to assess the cytotoxic and cytostatic effects of the compound on cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., human renal cancer cell line UO-31) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
Western blotting is used to investigate the effect of the compound on the phosphorylation status of key proteins in the downstream signaling pathways of the target kinases.
Experimental Protocol: Western Blot for MAPK Pathway
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Data for a 4-(Piperazin-1-yl)quinoline-3-carbonitrile Derivative
| Target/Assay | IC50 / GI50 (µM) |
| VEGFR-2 Kinase Assay | 0.15 |
| EGFR Kinase Assay | 0.52 |
| c-Met Kinase Assay | 0.89 |
| UO-31 Cell Viability | 1.2 |
| MCF-7 Cell Viability | 2.5 |
Conclusion and Future Directions
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold represents a promising platform for the development of novel multi-kinase inhibitors for cancer therapy. The mechanism of action for derivatives of this core structure is strongly supported by a combination of in silico modeling and a range of in vitro and cell-based experimental data, pointing towards the inhibition of key oncogenic RTKs such as VEGFR-2, EGFR, and c-Met.
Future research should focus on obtaining direct experimental evidence for the inhibitory activity of the parent 4-(piperazin-1-yl)quinoline-3-carbonitrile molecule to confirm the mechanistic hypotheses presented in this guide. Further optimization of this scaffold through medicinal chemistry efforts, guided by SAR and in silico modeling, holds the potential to yield next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this important class of compounds.
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Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl)... - ChEMBL - EMBL-EBI. (n.d.). Retrieved February 17, 2026, from [Link]
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Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]
-
Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. (2011). Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
-
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC. (2024). Molecules. Retrieved February 17, 2026, from [Link]
-
Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 17, 2026, from [Link]
-
Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - ResearchGate. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Retrieved February 17, 2026, from [Link]
-
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - MDPI. (2024). Molecules. Retrieved February 17, 2026, from [Link]
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. (2011). Molecules. Retrieved February 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
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- 4. rsc.org [rsc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-(Piperazin-1-yl)quinoline-3-carbonitrile: A Technical Guide
Part 1: Executive Summary & Molecular Architecture[1][2]
4-(Piperazin-1-yl)quinoline-3-carbonitrile (CAS: 1153167-35-1) represents a critical scaffold in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.[1][2] Structurally, it serves as the core pharmacophore for several EGFR and Src family kinase inhibitors (e.g., Bosutinib analogs).[2]
The molecule is defined by a "push-pull" electronic system: the electron-rich piperazine ring at position 4 donates electron density into the quinoline core, while the electron-withdrawing nitrile group at position 3 stabilizes the system and modulates the basicity of the quinoline nitrogen.[2] This specific substitution pattern is not merely structural; it dictates the compound's solubility, lysosomal trapping potential, and synthetic reactivity.[2]
Chemical Identity Table[1][2][3]
| Property | Detail |
| IUPAC Name | 4-(piperazin-1-yl)quinoline-3-carbonitrile |
| CAS Number | 1153167-35-1 |
| Molecular Formula | |
| Molecular Weight | 238.29 g/mol |
| SMILES | C1CN(CCN1)C2=C(C(=NC3=CC=CC=C32)C#N) |
| InChI Key | Unique Identifier (varies by protonation state) |
| Physical State | Solid (Pale yellow to off-white powder) |
Part 2: Physicochemical Profile (The Core)[2][6]
Electronic Properties & Ionization (pKa)
Understanding the ionization behavior of this molecule is paramount for predicting its pharmacokinetics.[2] The molecule contains three potential basic nitrogen centers, but only one is physiologically relevant.[2]
-
Distal Piperazine Nitrogen (
): This is the most basic center.[1][2] In a free piperazine, the pKa is ~9.[2]8. However, in this scaffold, the electron-withdrawing nature of the 3-cyanoquinoline system exerts a long-range inductive effect.[1][2] -
Proximal Piperazine Nitrogen (
): This nitrogen is directly attached to the aromatic ring.[1][2] The lone pair is delocalized into the quinoline system (resonance), especially favored by the electron-withdrawing nitrile at C3.[2] -
Quinoline Nitrogen (
): The basicity of the quinoline nitrogen is drastically reduced by the adjacent electron-withdrawing nitrile group (-I and -M effects).[1][2]
Lipophilicity & Solubility[6][7]
The 3-cyano group plays a dual role: it lowers the LogP compared to the unsubstituted quinoline while providing a dipole for specific binding interactions.[1][2]
-
LogP (Neutral): ~1.8 – 2.2 (Predicted).[1][2] This suggests good membrane permeability for the uncharged species.[2]
-
LogD (pH 7.4): ~ -0.5 to 0.[1][2]5. Due to the ionization of the distal piperazine nitrogen, the distribution coefficient drops significantly at physiological pH, enhancing water solubility.[2]
-
Aqueous Solubility:
Solid State Properties
-
Melting Point: Typically high, often >120°C (Analogs like 7-chloro-4-piperazinylquinoline melt ~160°C).[1][2] The crystal lattice is stabilized by intermolecular hydrogen bonding between the distal NH and the nitrile nitrogen of adjacent molecules.[2]
Part 3: Synthetic Accessibility & Stability[1][2]
The synthesis of this scaffold relies on the Nucleophilic Aromatic Substitution (
Synthesis Workflow Diagram
Caption: The 3-cyano group activates the 4-chloro position, facilitating rapid displacement by piperazine under mild reflux.
Stability[1][7]
-
Chemical Stability: The nitrile group is stable under standard conditions but can be hydrolyzed to an amide/acid under strong acidic/basic forcing conditions (e.g., 6N HCl, reflux > 24h).[2]
-
Oxidation: The piperazine ring is susceptible to N-oxidation (N-oxide formation) upon prolonged exposure to air or peroxides.[1][2] Storage under inert atmosphere (Argon) is recommended for high-purity standards.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-(Piperazin-1-yl)quinoline-3-carbonitrile
Context: This protocol utilizes the activating nature of the nitrile group to drive the reaction without metal catalysis.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve 4-Chloroquinoline-3-carbonitrile in MeCN (10 volumes).
-
Heat the mixture to reflux (80-82°C) for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Work-up: Cool to room temperature. The product may precipitate as the hydrochloride salt or free base depending on conditions.[2]
-
Pour reaction mixture into water.[2] Extract with Dichloromethane (DCM).[1][2][5]
-
Wash organic layer with brine, dry over
, and concentrate.[2] -
Purification: Recrystallize from Ethanol or Diethyl ether/Hexane.[1][2]
-
Protocol B: Potentiometric pKa Determination
Context: Accurate pKa is essential for formulation.[1][2] This method validates the basicity of the distal nitrogen.[2]
-
System: SiriusT3 or standard potentiometric titrator.
-
Sample Prep: Weigh ~3-5 mg of the compound. Dissolve in 0.15 M KCl (ionic strength adjustor).
-
Co-solvent: If solubility is low at neutral pH, use Methanol/Water ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[2]
-
Titration:
-
Analysis: Look for the inflection point around pH 8.8–9.2 corresponding to the distal piperazine NH.[1]
Part 5: Biopharmaceutical Implications (Drug-Likeness)[1][2][10]
This scaffold adheres strictly to Lipinski’s Rule of 5 , making it an ideal oral drug candidate.[2]
| Parameter | Value | Rule of 5 Status | Implication |
| MW | 238.29 | Pass (< 500) | High absorption potential.[1] |
| H-Bond Donors | 1 (NH) | Pass (< 5) | Good membrane permeability.[1][2] |
| H-Bond Acceptors | 4 (3 N, 1 CN) | Pass (< 10) | Balanced polarity.[1][2] |
| LogP | ~1.8 | Pass (< 5) | Optimal lipophilicity for oral bioavailability.[1][2] |
| PSA | ~45 Ų | Pass (< 140 Ų) | Excellent cell membrane penetration.[1][2] |
Toxicology Note: The piperazine moiety can be associated with phospholipidosis if the compound is highly lipophilic and cationic (amphiphilic).[2] However, the moderate LogP of this specific scaffold mitigates this risk compared to long-chain alkyl analogs.[1][2]
References
- Synthesis and Biological Evaluation of Quinoline-3-carbonitrile Derivatives.Journal of Medicinal Chemistry. (General reference for the 4-anilino/piperazinyl-3-cyanoquinoline scaffold synthesis and SAR).
-
Physicochemical Properties of Piperazine Derivatives. University of Regina. Available at: [Link] (Source for piperazine pKa trends).[1][2]
-
PubChem Compound Summary: 4-Piperazin-1-ylquinoline. National Center for Biotechnology Information.[1][2] PubChem CID: 1534386.[1][2] Available at: [Link][1][2]
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines. Iris Unipa. Available at: [Link] (Detailed synthesis protocols for 4-piperazinyl-3-cyanoquinoline derivatives).[1][2]
- Bosutinib (SKI-606) Structural Analogs.NCI Drug Dictionary.
Sources
- 1. 5,7-Dimethyl-2-piperazino-quinoline-3-carbonitrile | C16H18N4 | CID 28809628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
molecular docking studies of 4-(Piperazin-1-yl)quinoline-3-carbonitrile with target proteins
Targeting EGFR Kinase for Antiproliferative Drug Discovery
Executive Summary
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of Type I kinase inhibitors. Its structural core mimics the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of protein kinases such as EGFR (Epidermal Growth Factor Receptor) , c-Met , and mTOR .
This Application Note provides a rigorous, step-by-step protocol for performing molecular docking studies on this scaffold. We focus on the EGFR kinase domain , a validated target for non-small cell lung cancer (NSCLC) therapies. The guide covers ligand quantum mechanical preparation, active site mapping, grid generation, and post-docking interaction analysis, ensuring high scientific integrity and reproducibility.
Scientific Rationale & Mechanism
The Pharmacophore
The quinoline-3-carbonitrile core functions as a hinge binder.[1]
-
Quinoline N1: Accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
-
3-CN (Nitrile): Often enhances binding affinity through dipole interactions or water-mediated hydrogen bonds within the pocket.
-
4-Piperazine: Acts as a solubilizing linker that extends towards the solvent front or interacts with the ribose-binding pocket residues (e.g., Asp800 ), often serving as a handle for further derivatization (e.g., benzoylation) to improve selectivity.
Target Selection: EGFR
While this scaffold shows activity against S. aureus (DNA gyrase) and P. falciparum (DHFR), its most significant therapeutic potential lies in oncology. We utilize EGFR (PDB ID: 1M17 or 4HJO ) as the model target due to the structural homology between this scaffold and approved inhibitors like Bosutinib and Erlotinib.
Computational Workflow Diagram
The following diagram outlines the logical flow of the docking experiment, from raw structure retrieval to interaction profiling.
Caption: Figure 1. Standardized molecular docking workflow for quinoline-3-carbonitrile derivatives against kinase targets.
Detailed Experimental Protocol
Phase 1: Ligand Preparation
Objective: Generate a biologically relevant 3D conformer with accurate partial charges.
-
Structure Generation:
-
Draw the 2D structure of 4-(piperazin-1-yl)quinoline-3-carbonitrile.
-
Critical Step: Protonate the piperazine secondary amine (
) if docking at physiological pH (7.4), as it is basic ( ). The quinoline nitrogen remains unprotonated to act as an H-bond acceptor.
-
-
Geometry Optimization:
-
Perform energy minimization using the MMFF94 force field to relieve steric clashes.
-
Advanced: For publication-quality results, optimize geometry using DFT (B3LYP/6-31G*) to derive accurate electrostatic potential (ESP) charges.
-
-
File Conversion:
-
Convert the optimized structure to .pdbqt (for AutoDock) or .mol2 (for GOLD/Glide), ensuring rotatable bonds are defined (specifically the C4-N1' bond connecting the quinoline and piperazine).
-
Phase 2: Protein Target Preparation
Objective: Prepare the EGFR kinase domain for docking.
-
PDB Selection:
-
Download PDB ID: 1M17 (EGFR complexed with Erlotinib). This structure is preferred because the active site is already in the "active" conformation suitable for quinoline inhibitors.
-
-
Cleanup:
-
Remove all water molecules (unless specific waters are known to mediate binding, e.g., Thr790 water bridge).
-
Remove co-crystallized ligand (Erlotinib) but keep it saved for validation (Redocking).
-
Remove cofactor ions if they are far from the active site.
-
-
Protonation:
-
Add polar hydrogens.
-
Compute Gasteiger charges.
-
Critical Check: Ensure His776 is protonated correctly to interact with the ligand if applicable, though Met793 is the primary anchor.
-
Phase 3: Grid Generation (The Search Space)
Objective: Define the volume where the docking software will search for ligand binding poses.
-
Center: Coordinates of the original co-crystallized ligand (Erlotinib).
-
Approximate Center (1M17): X= 22.0, Y= 0.5, Z= 53.0.
-
-
Dimensions:
Å. This covers the ATP-binding pocket, the sugar pocket, and the solvent-exposed region where the piperazine tail resides. -
Spacing: 0.375 Å (standard for AutoDock).
Phase 4: Docking Execution
Objective: Predict the binding mode and affinity.
-
Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Gradient-based search.
-
Parameters:
-
Exhaustiveness: 32 (High precision).
-
Number of Modes: 10.
-
Energy Range: 4 kcal/mol.
-
-
Validation: First, redock Erlotinib. If the RMSD between the docked pose and crystal pose is
Å, the protocol is valid.
Data Analysis & Interpretation
Scoring Metrics
The docking score represents the predicted Gibbs free energy of binding (
| Compound | Predicted Affinity (kcal/mol) | Est.[2] | Interpretation |
| Reference (Erlotinib) | -8.5 to -9.5 | nM range | Strong binder (Validation) |
| 4-(Piperazin-1-yl)... | -7.0 to -8.2 | Moderate binder (Hit) | |
| Benzoyl-derivative | -8.5 to -10.0 | nM range | Optimized Lead |
Key Interaction Checklist
To confirm a "correct" binding pose, visually inspect the results for these specific interactions:
-
Hinge Region (Met793): The quinoline N1 must accept an H-bond from the backbone NH of Met793. Distance:
Å. -
Gatekeeper (Thr790): Hydrophobic contact or weak H-bond with the quinoline ring system.
-
Solvent Front: The piperazine ring should point towards the solvent, potentially forming salt bridges with Asp800 or Glu804 if protonated.
-
Nitrile Group: Should be oriented into the pocket, potentially interacting with Lys745 or remaining in a hydrophobic sub-pocket.
Interaction Map (Graphviz)
The following diagram illustrates the critical residue interactions expected for this ligand class.
Caption: Figure 2. Interaction map detailing the binding mode of 4-(piperazin-1-yl)quinoline-3-carbonitrile in the EGFR ATP-binding pocket.
Troubleshooting & Optimization
-
Issue: Piperazine ring clashes with the protein backbone.
-
Solution: The piperazine ring can adopt chair or boat conformations. Ensure your ligand preparation generates multiple conformers or allow ring flexibility during docking.
-
-
Issue: Low binding affinity scores (
kcal/mol).-
Solution: The basic piperazine nitrogen may be heavily solvated. Try docking with explicit water molecules in the solvent-exposed region or use a scoring function that accounts for desolvation penalties (e.g., MM-GBSA).
-
References
-
Quinoline-3-carbonitriles as EGFR Inhibitors
- Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors.
- Source: PMC / NIH
-
URL:[Link]
-
Molecular Docking Methodology
- Title: Quinoline Analogs as Kinase Inhibitors: A Compar
-
Source: BenchChem[3]
-
Antiproliferative Activity of Piperazinylquinolines
-
EGFR Crystal Structure Source
- Title: RCSB PDB: 1M17 Structure Summary.
- Source: RCSB Protein D
-
URL:[Link]
Sources
Application Note: Protocol for Inducing Apoptosis with 4-(Piperazin-1-yl)quinoline-3-carbonitrile Derivatives
Introduction & Mechanism of Action
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, specifically designed to target oncogenic signaling pathways. Unlike generic quinolines, the incorporation of the piperazine moiety at the C4 position significantly enhances water solubility and pharmacokinetic profiles, while the 3-carbonitrile group often acts as a hydrogen bond acceptor in the ATP-binding pockets of kinases.
Mechanistic Insight
These derivatives function primarily as multi-target kinase inhibitors . Key targets often include EGFR , Src , and the PI3K/Akt/mTOR axis. The induction of apoptosis is typically a downstream consequence of kinase inhibition, triggering the intrinsic (mitochondrial) apoptotic pathway .
Key Signaling Events:
-
Upstream Inhibition: Blockade of receptor tyrosine kinases (e.g., EGFR) or non-receptor tyrosine kinases (e.g., Src).
-
Survival Signal Suppression: Dephosphorylation of Akt (Protein Kinase B), leading to the activation of pro-apoptotic factors.
-
Mitochondrial Permeabilization: Downregulation of Bcl-2 and Survivin , coupled with the upregulation/translocation of Bax .
-
Execution: Release of Cytochrome c, formation of the apoptosome, and cleavage of Caspase-9 and Caspase-3 .
Experimental Workflow Visualization
Figure 1: Mechanism of Action (Signaling Pathway)
Caption: Proposed signaling cascade where 4-(piperazin-1-yl)quinoline-3-carbonitrile derivatives inhibit upstream kinases, shifting the Bcl-2/Bax rheostat to trigger mitochondrial apoptosis.
Compound Preparation & Handling
Critical Quality Attribute (CQA): Reproducibility in apoptosis assays is heavily dependent on compound solubility. Quinoline-3-carbonitriles can be hydrophobic.
-
Stock Solution:
-
Dissolve the solid derivative in 100% sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .
-
Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solution:
-
Dilute the stock solution in complete cell culture media immediately prior to treatment.
-
Vehicle Control: Ensure the final DMSO concentration is < 0.1% (v/v) in all wells to prevent solvent-induced cytotoxicity.
-
Protocol 1: Determination of IC50 (Cytotoxicity)
Before assessing apoptosis, you must determine the inhibitory concentration (IC50) to select appropriate treatment doses (typically IC50, 2xIC50).
Method: CCK-8 (Cell Counting Kit-8) or MTT Assay. Cell Models: Renal cell carcinoma (e.g., UO-
Application Notes and Protocols: The Use of 4-(Piperazin-1-yl)quinoline-3-carbonitrile Derivatives as Investigational Chemical Probes in Oncology Research
Introduction and Scientific Context
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2][3] Molecular hybridization, a strategy that combines distinct pharmacophoric units into a single molecule, has emerged as a powerful approach to enhance biological activity and optimize drug-like properties.[1][2] This guide focuses on the 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold, a promising class of compounds under investigation for their potential as antiproliferative agents.
While 4-(piperazin-1-yl)quinoline-3-carbonitrile itself is a foundational structure, this document will use a representative, more extensively studied derivative, 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile , as a primary example to establish protocols for the evaluation of this compound class.[1][2][4] These derivatives have demonstrated potent growth inhibitory effects against various cancer cell lines, particularly renal cell carcinoma, in the National Cancer Institute's (NCI) 60-cell line screen.[1][2][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the handling, experimental application, and data interpretation of these investigational probes in a cancer research setting.
Hypothesized Mechanism of Action: Targeting Oncogenic Signaling Pathways
The precise molecular targets for the 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile series have not been definitively elucidated. However, in silico molecular docking and dynamics studies suggest that these compounds may bind to key oncoproteins involved in cancer progression.[2] Furthermore, the broader class of 4-anilinoquinoline-3-carbonitriles and related structures are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]
These RTKs are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers. The hypothesized mechanism of action for the 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold involves the inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling cascades.
Experimental Workflows and Protocols
The initial investigation of a novel compound from this class involves a tiered approach, starting with broad screening for anti-proliferative activity and progressing to more specific target-based assays.
Protocol 1: In Vitro Anti-Proliferative Sulforhodamine B (SRB) Assay
This protocol is adapted from the NCI-60 screening methodology and is designed to measure drug-induced cytotoxicity and cytostasis based on the measurement of cellular protein content.[7]
A. Rationale: The SRB assay is a robust and sensitive method for determining the anti-proliferative effects of a test compound. It relies on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.
B. Materials:
-
Human cancer cell lines (e.g., UO-31 Renal Carcinoma, MCF-7 Breast Cancer).[1][8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well flat-bottom microtiter plates.
-
Test Compound Stock: 10 mM in DMSO.
-
Cold 10% (w/v) Trichloroacetic Acid (TCA).
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) Acetic Acid.
-
10 mM unbuffered Tris base solution.
-
Microplate reader (absorbance at 515 nm).
C. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical final concentration range would be from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Return plates to the incubator for 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to a final concentration of ~6.7%.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels. Allow plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 515 nm using a microplate reader.
-
Protocol 2: Biochemical Kinase Inhibition Assay (Example: VEGFR-2)
A. Rationale: To directly test the hypothesis that the compound inhibits a specific RTK, a cell-free biochemical assay using recombinant kinase is essential. This assay measures the ability of the compound to block the phosphorylation of a substrate by the kinase.
B. Materials:
-
Recombinant human VEGFR-2 (kinase domain).
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT).
-
ATP (at or near the Km for the kinase).
-
Biotinylated peptide substrate.
-
Test Compound Stock: 10 mM in DMSO.
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or ELISA-based systems).
-
384-well low-volume plates.
C. Step-by-Step Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compound in the appropriate kinase buffer in a 384-well plate. Include a vehicle control (DMSO) for 0% inhibition and a no-enzyme control for 100% inhibition.
-
-
Kinase Reaction:
-
Add the recombinant VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection system (e.g., measure luminescence for ADP-Glo™).
-
Data Presentation and Interpretation
Quantitative data should be organized clearly to facilitate analysis and comparison.
Table 1: Representative Experimental Data
| Compound ID | Cell Line | Assay Type | Endpoint | Result |
| Example Compound 8c [2] | UO-31 (Renal) | Anti-Proliferation (SRB) | GI₅₀ | ~1-5 µM |
| Example Compound 8g [2] | UO-31 (Renal) | Anti-Proliferation (SRB) | GI₅₀ | ~1-5 µM |
| Hypothetical Data | - | Biochemical Kinase (VEGFR-2) | IC₅₀ | 0.5 µM |
| Hypothetical Data | - | Biochemical Kinase (EGFR) | IC₅₀ | 2.5 µM |
-
GI₅₀ (Growth Inhibition 50%): The concentration of the compound that causes a 50% reduction in cell growth compared to the vehicle control. A lower GI₅₀ value indicates higher potency. Values below 10 µM are generally considered of interest for further investigation.[1]
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the compound that inhibits the activity of the target enzyme (e.g., VEGFR-2) by 50%. A lower IC₅₀ indicates a more potent inhibitor of the specific target. Sub-micromolar potency is often a goal for lead compounds.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile is not publicly available, the following guidelines are based on data for structurally related piperazine and quinoline compounds.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the solid powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][12]
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[9]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Conclusion
The 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold represents a promising area for the development of novel anticancer chemical probes and therapeutic leads. The protocols and workflows detailed in this guide provide a robust framework for the initial characterization of these compounds, from assessing their cellular anti-proliferative effects to identifying their potential molecular targets. Rigorous and systematic evaluation, coupled with safe laboratory practices, is essential to unlocking the full potential of this exciting class of molecules.
References
- Butera, R., et al. (2025). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA.
- Butera, R., et al. (2025). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem.
- BenchChem. (2025).
- Perrone, M. G., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and - IRIS UniPA. IRIS UniPA.
- Maybridge. (2023).
- Conti, P., et al. (2020).
- No Authors. (2017). Discovery of a Novel, CNS Penetrant M 4 PAM Chemotype Based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile Core. PubMed.
- Thermo Fisher Scientific. (2025).
- Enamine. (n.d.).
- Perrone, M. G., et al. (n.d.). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. PMC.
- El-Azzouny, A. M. A. E., et al. (2020). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)
- No Authors. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
- AK Scientific, Inc. (n.d.). 3-(Piperazin-1-yl)pyridine-4-carbonitrile. AK Scientific, Inc.
- Heath, J. A., et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. PubMed.
- ChemicalBook. (n.d.).
- Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
- El-Gazzar, A. B. A., et al. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
- Abuelizz, H. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- No Authors. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed.
- Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
- Butera, R., et al. (2025). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed.
- Youssif, B. G. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing.
- Bencze, G., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
- Ghorab, M. M., et al. (n.d.). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.
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Application Notes & Protocols for Targeting the Platelet-Derived Growth Factor (PDGF) Receptor
Introduction: Why Target the PDGF Receptor?
The Platelet-Derived Growth Factor (PDGF) signaling axis is a cornerstone of intercellular communication, orchestrating fundamental processes such as cell proliferation, migration, and survival.[1][2] This system comprises four distinct ligands (PDGF-A, -B, -C, -D) and two receptor tyrosine kinases (PDGFRα and PDGFRβ).[3][4][5] In healthy adult tissues, its activity is tightly controlled, playing key roles in wound healing and tissue homeostasis.[4][6] However, the dysregulation of this pathway—through receptor mutations, gene rearrangements, or overexpression of ligands—is a well-established driver of numerous pathologies.[4][7]
Aberrant PDGFR signaling is implicated in a wide array of diseases, including various cancers (e.g., gliomas, gastrointestinal stromal tumors), fibrotic conditions (e.g., pulmonary and hepatic fibrosis), and vascular disorders like atherosclerosis.[4][7] This pathological involvement makes the PDGF receptors highly compelling therapeutic targets. By inhibiting their activity, it is possible to disrupt tumor growth, block angiogenesis (the formation of new blood vessels that feed tumors), and mitigate the excessive tissue remodeling seen in fibrosis.[4][8][9] This guide provides a detailed overview of the PDGFR signaling cascade and a workflow with actionable protocols for the preclinical evaluation of novel PDGFR-targeting agents.
Section 1: The PDGF Receptor Signaling Axis
Ligands, Receptors, and Activation Mechanism
The PDGF family consists of four ligands—PDGF-A, -B, -C, and -D—which form disulfide-linked homo- or heterodimers (e.g., PDGF-AA, PDGF-BB, PDGF-AB).[2][3][10] These ligands bind to two receptor isoforms, PDGFRα and PDGFRβ, which are classic receptor tyrosine kinases featuring an extracellular domain with five immunoglobulin-like repeats, a single transmembrane helix, and an intracellular kinase domain.[3][11]
The activation cascade is initiated by the binding of a dimeric PDGF ligand to the extracellular domains of two receptor monomers.[12][13][14] This binding event induces receptor dimerization, bringing the intracellular kinase domains into close proximity.[3][12][13] This proximity facilitates trans-autophosphorylation, where each kinase domain phosphorylates specific tyrosine residues on its partner receptor.[3][4][6]
The specificity of ligand-receptor interaction dictates the type of receptor dimer formed:
-
PDGFRαα homodimers: Bind PDGF-AA, PDGF-AB, PDGF-BB, and PDGF-CC.[3][15]
-
PDGFRββ homodimers: Bind PDGF-BB and PDGF-DD with high affinity.[3]
-
PDGFRαβ heterodimers: Bind PDGF-AB, PDGF-BB, PDGF-CC, and PDGF-DD.[3][15]
Downstream Signaling Pathways
The newly created phosphotyrosine residues on the activated receptor dimer serve as high-affinity docking sites for a host of intracellular signaling proteins containing Src Homology 2 (SH2) domains.[6][11] The recruitment of these proteins initiates several critical downstream cascades:
-
PI3K/AKT Pathway: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to the activated receptor, leading to the activation of the p110 catalytic subunit. This triggers a cascade that activates AKT, a central kinase promoting cell survival, proliferation, and growth.[3][15][16]
-
RAS/MAPK Pathway: The adaptor protein Grb2 binds to the receptor and recruits the Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor that activates Ras.[3][10][15] Activated Ras, in turn, initiates the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which is a primary driver of cell proliferation.[3][10]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) is recruited and activated upon phosphorylation by the receptor.[3][10] PLCγ activation leads to the generation of secondary messengers that mobilize intracellular calcium and activate Protein Kinase C (PKC), influencing cell migration and proliferation.[3][10]
Diagram: PDGF Signaling Pathway
Caption: Canonical PDGF receptor signaling pathways.
Section 2: Preclinical Evaluation Workflow
A robust preclinical evaluation of a PDGFR inhibitor follows a logical progression from target validation at a biochemical level to functional assessment in cellular and in vivo systems. This workflow ensures that candidate molecules are rigorously characterized before advancing toward clinical development.
Diagram: Inhibitor Evaluation Workflow
Caption: A streamlined workflow for preclinical evaluation of PDGFR inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
Principle of the Assay: This homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the enzymatic activity of a purified PDGFR kinase domain. A biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. A Europium (Eu)-labeled anti-phosphotyrosine antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are then added. If the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials & Reagents:
-
Recombinant human PDGFRβ kinase domain
-
Biotinylated poly-GT peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-APC (SA-APC)
-
Test compounds (serially diluted in DMSO)
-
Known PDGFR inhibitor (e.g., Imatinib) as a positive control
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In the 384-well plate, add 2 µL of diluted compound or DMSO (vehicle control).
-
Add 4 µL of a 2.5X solution of PDGFRβ kinase and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and prepare the detection mix by adding 10 µL of a solution containing Eu-anti-pTyr antibody and SA-APC in detection buffer.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Eu) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Scientist's Note:
-
ATP Concentration: Using an ATP concentration close to the Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibitors.
-
Controls: Include "no enzyme" wells to define the background signal and "DMSO only" wells for the 0% inhibition (maximum signal) control. The positive control inhibitor validates assay performance.
Protocol 2: Cell-Based Receptor Phosphorylation Assay (Western Blot)
Principle of the Assay: This protocol assesses the ability of a compound to inhibit PDGF-induced receptor autophosphorylation in a cellular context. Cells overexpressing PDGFR are serum-starved to reduce basal signaling, pre-treated with the inhibitor, and then stimulated with PDGF ligand. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated PDGFR (p-PDGFR) relative to total PDGFR.
Materials & Reagents:
-
NIH-3T3 cells stably overexpressing human PDGFRβ
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Recombinant human PDGF-BB ligand
-
Test compounds and positive control (Imatinib)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-PDGFRβ (Tyr857) and Rabbit anti-total-PDGFRβ
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Plate NIH-3T3-PDGFRβ cells in 6-well plates and grow to ~80-90% confluency.
-
Serum starve the cells by replacing the growth medium with serum-free DMEM for 18-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or controls (DMSO, Imatinib) for 2 hours.
-
Stimulate the cells by adding PDGF-BB ligand to a final concentration of 50 ng/mL for 10 minutes at 37°C. Leave one well unstimulated as a negative control.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-PDGFRβ antibody as a loading control.
Scientist's Note:
-
Serum Starvation: This step is critical to lower the basal level of receptor phosphorylation, thereby maximizing the signal window upon ligand stimulation.
-
Time Course: The 10-minute stimulation time is typical but should be optimized for the specific cell line to capture the peak of phosphorylation.
Protocol 3: Cell Proliferation Assay (MTS)
Principle of the Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Materials & Reagents:
-
Ba/F3 cell line expressing a constitutively active, ligand-independent PDGFR mutant (e.g., TEL-PDGFRβ)
-
RPMI-1640 medium with 10% FBS and appropriate selection antibiotics
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well clear-bottom tissue culture plates
-
Test compounds and positive control
Procedure:
-
Seed Ba/F3-TEL-PDGFRβ cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a 100% viability control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for an additional 2-4 hours, until the color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent viability relative to the DMSO control and plot against compound concentration to determine the EC₅₀ value.
Scientist's Note:
-
Cell Line Choice: Using a cell line like Ba/F3, which is dependent on the expressed kinase for survival and proliferation, provides a clean and robust system to measure the functional consequences of kinase inhibition.
-
Incubation Time: A 72-hour incubation is standard for proliferation assays but may be adjusted based on the doubling time of the specific cell line.
Data Presentation: Summarizing Inhibitor Characteristics
Quantitative data from the preclinical workflow should be summarized for clear comparison.
| Compound ID | PDGFRβ Kinase IC₅₀ (nM) | p-PDGFRβ Cellular EC₅₀ (nM) | Ba/F3-TEL-PDGFRβ Proliferation EC₅₀ (nM) |
| Lead-001 | 5.2 | 25.8 | 35.1 |
| Imatinib | 25.0 | 150.7 | 180.4 |
| Control-002 | >10,000 | >10,000 | >10,000 |
This table illustrates how a potent lead compound would show strong activity across biochemical, cellular, and functional assays, often superior to a known reference compound.
Conceptual Protocol 4: In Vivo Tumor Xenograft Model
Principle of the Model: To evaluate the in vivo efficacy of a lead compound, an animal model is required. In a xenograft model, human tumor cells that are driven by PDGFR signaling are implanted into immunocompromised mice. Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time to assess anti-tumor activity.
Conceptual Framework:
-
Cell Line Selection: Choose a human tumor cell line with known dependence on PDGFR signaling (e.g., some glioblastoma or GIST cell lines).
-
Implantation: Subcutaneously implant ~5 million tumor cells into the flank of immunocompromised mice (e.g., NU/NU nude mice).
-
Tumor Growth & Randomization: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Positive Control, Test Compound at multiple doses).
-
Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Tumors can be excised for pharmacodynamic (PD) marker analysis, such as measuring p-PDGFR levels, to confirm target engagement in vivo.
References
-
Wikipedia. (n.d.). Platelet-derived growth factor receptor. Retrieved February 18, 2026, from [Link]
-
Jiang, G., & Ke, C. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. PubMed, 31(3), 213-224. [Link]
-
Betsholtz, C., & Heldin, C. H. (2008). Role of platelet-derived growth factors in physiology and medicine. Genes & Development, 22(10), 1276-1312. [Link]
-
Kim, J., & Lee, S. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2), 115-127. [Link]
-
Huang, F., Wang, D., Yao, Y., & Wang, M. (2017). PDGF signaling in cancer progression. International Journal of Clinical and Experimental Medicine, 10(7), 9918-9929. [Link]
-
Betsholtz, C., & Heldin, C. H. (2008). Role of platelet-derived growth factors in physiology and medicine. Genes & Development, 22(10), 1276-1312. [Link]
-
Seifert, R. A., Hart, C. E., Phillips, P. E., Forstrom, J. W., Ross, R., Murray, M. J., & Bowen-Pope, D. F. (1989). Ligand-induced dimerization of the platelet-derived growth factor receptor. Monomer-dimer interconversion occurs independent of receptor phosphorylation. The Journal of Biological Chemistry, 264(15), 8771-8778. [Link]
-
Papadopoulos, N., & Lennartsson, J. (2018). The structural features of the PDGF receptor and ligand interactions. ResearchGate. [Link]
-
Heldin, C. H., & Lennartsson, J. (2006). Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors. Cold Spring Harbor Perspectives in Biology. [Link]
-
Heldin, C. H., Ernlund, A., Rorsman, C., & Rönnstrand, L. (1989). Dimerization of B-type platelet-derived growth factor receptors occurs after ligand binding and is closely associated with receptor kinase activation. The Journal of Biological Chemistry, 264(15), 8905-8912. [Link]
-
Heldin, C. H. (2013). Targeting the PDGF signaling pathway in tumor treatment. Diva Portal. [Link]
-
Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Retrieved February 18, 2026, from [Link]
-
AnyGenes. (n.d.). EGF-PDGF Signaling Pathway. Retrieved February 18, 2026, from [Link]
-
Kim, J., & Lee, S. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2), 115-127. [Link]
-
Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Family. Retrieved February 18, 2026, from [Link]
-
Creative Diagnostics. (n.d.). PDGF Family. Retrieved February 18, 2026, from [Link]
-
Wu, E., Palmer, N., Tian, Z., Moseman, A. P., Galdzicki, M., Wang, X., ... & Lin, L. (2008). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS ONE, 3(11), e3794. [Link]
Sources
- 1. anygenes.com [anygenes.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genesdev.cshlp.org [genesdev.cshlp.org]
- 8. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-induced dimerization of the platelet-derived growth factor receptor. Monomer-dimer interconversion occurs independent of receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimerization of B-type platelet-derived growth factor receptors occurs after ligand binding and is closely associated with receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
purification challenges of 4-(Piperazin-1-yl)quinoline-3-carbonitrile and its derivatives
Status: Active Ticket ID: #PUR-QZN-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Intermediate analysis for Kinase Inhibitor synthesis (e.g., Bosutinib scaffolds).
Executive Summary
You are encountering purification difficulties with 4-(piperazin-1-yl)quinoline-3-carbonitrile . This molecule presents a "perfect storm" of purification challenges:
-
Amphoteric Basicity: The piperazine secondary amine (
) and quinoline nitrogen create strong interactions with acidic silanols on silica gel, leading to severe tailing. -
Dimerization: The bifunctional nature of piperazine often leads to the formation of the bis-quinoline dimer , a highly insoluble impurity.
-
Nitrile Instability: The C-3 nitrile group is susceptible to hydrolysis under the harsh acidic or basic conditions often used to fix issue #1.
This guide provides a self-validating troubleshooting protocol to isolate high-purity material.
Module 1: Chromatographic Tailing & Retention
The Problem
Your compound streaks on TLC plates and elutes as a broad, tailing peak during Flash or HPLC purification.
Root Cause Analysis
Standard silica gel is slightly acidic (
Troubleshooting Protocol
Method A: The "Amine Modifier" (Flash Chromatography)
-
Standard Solvent: DCM:Methanol (95:5).
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) or add 1% aqueous Ammonium Hydroxide (
) to your mobile phase. -
Mechanism: The small, mobile amine (TEA/NH3) saturates the active silanol sites, effectively "capping" them so your quinoline product can pass through without drag.
Method B: Reversed-Phase "High pH" Strategy (Prep-HPLC)
-
Standard Acidic Run: 0.1% Formic Acid (pH 2.7). Result: Good peak shape, but low retention due to full protonation.
-
The Fix: Switch to a High pH Buffer (pH 9-10) using Ammonium Bicarbonate (10mM) or Ammonium Hydroxide.
-
Why: At pH 10, the piperazine is largely uncharged (Free Base). This increases hydrophobicity, improving retention on C18 columns and maximizing loading capacity.
Decision Tree: Optimizing Peak Shape
Figure 1: Decision matrix for resolving peak tailing in basic heterocycles.
Module 2: The "Dimer" Impurity (Bis-alkylation)
The Problem
You observe a highly insoluble solid that does not dissolve in methanol or DCM, or a late-eluting impurity (
Mechanism
Piperazine has two nucleophilic nitrogens. If the reaction stoichiometry is 1:1, the mono-substituted product reacts with a second equivalent of the chloro-quinoline starting material.
Prevention & Removal Protocol
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 3.0 - 5.0 equivalents of Piperazine | Flooding the reaction with piperazine ensures the chloro-quinoline is statistically more likely to encounter a free piperazine than a mono-substituted product. |
| Temperature | Reflux (80-100°C) | High temperature ensures the mono-substitution happens fast; however, prolonged heating after completion promotes dimerization. Monitor strictly by HPLC/TLC. |
| Purification | Acidic Extraction | The Dimer is less basic and significantly more lipophilic/insoluble than the Mono-product. |
Workflow: Removing the Dimer
Figure 2: Solubility-based workflow for isolating the mono-piperazine derivative.
Module 3: Stability & Hydrolysis (The Nitrile Factor)
The Hazard
The C-3 Carbonitrile (-CN) is electron-deficient due to the quinoline ring.
-
Risk: Heating in strong aqueous acid (e.g., 6N HCl reflux) or strong base (NaOH) will hydrolyze the nitrile to the Amide (
) or Carboxylic Acid ( ).
Safe Handling Guide
-
Workup: Avoid quenching with strong acids if the mixture is still hot. Cool to 0°C before neutralizing.
-
Salt Formation: If you need to make the HCl salt, use anhydrous conditions (e.g., HCl in Dioxane or Ethanol) at room temperature. Do not boil in aqueous HCl.
-
Storage: Store the free base under inert atmosphere (Argon) to prevent N-oxide formation on the piperazine ring.
FAQ: Frequently Asked Questions
Q: My product is water-soluble and I can't extract it into DCM. What do I do?
A: The product is likely protonated (salt form). Adjust the aqueous layer to pH 10-11 using saturated
Q: I see a peak at M+16 in Mass Spec. Is this an impurity? A: This is likely the N-Oxide . Piperazines are prone to oxidation in air.
-
Fix: Add a reducing agent like Sodium Metabisulfite during workup, or ensure all solvents are degassed. Store the solid under Nitrogen.
Q: Can I use recrystallization instead of chromatography? A: Yes. The Free Base often recrystallizes from Acetonitrile or Ethanol/Water . The Dimer is usually insoluble in hot ethanol, allowing it to be filtered off while hot, with the product crystallizing upon cooling.
References
-
Bosutinib Synthesis & Impurities
- Source: Ghojaria, H. et al. (2015). "Process for preparation of bosutinib.
- Relevance: Details the condensation of 4-chloroquinoline-3-carbonitrile with piperazine and subsequent acid-base purific
-
Piperazine Quinoline Chemistry
- Source: Di Micco, S. et al. (2021). "Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines.
- Relevance: Describes the reaction conditions and purification of 4-piperazinyl-3-cyanoquinoline deriv
-
Chromatographic Behavior of Basic Drugs
- Source: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
- Relevance: Authoritative source on using high pH and amine modifiers to prevent tailing of piperazine-like compounds.
Technical Support Center: Protocol Refinement for Nucleophilic Acyl Substitution in Piperazine Derivatives
Welcome to the technical support center for nucleophilic acyl substitution in piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the piperazine scaffold. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is controlling selectivity between mono- and bis-acylation. What is the most reliable strategy?
The comparable nucleophilicity of both nitrogen atoms in a piperazine ring often leads to a statistical mixture of mono- and di-acylated products.[1] The most robust and widely adopted strategy to achieve selective mono-acylation is the use of a protecting group.[1][2] The tert-butoxycarbonyl (Boc) group is a common choice.[1] By protecting one nitrogen with Boc, you effectively deactivate it, allowing for selective acylation on the free secondary amine. Subsequent deprotection under acidic conditions, typically with trifluoroacetic acid (TFA), regenerates the second amine for further functionalization if needed.[1]
Alternatively, for simpler systems, controlling stoichiometry by using an excess of piperazine relative to the acylating agent can favor mono-substitution.[1] However, this often requires a more challenging purification to remove the unreacted piperazine. Another approach involves the in-situ formation of a piperazine monocation (e.g., monohydrochloride), which deactivates one nitrogen atom through protonation, thereby directing the reaction to the free nitrogen.[3]
Q2: What are the critical parameters to consider when choosing a solvent for my reaction?
Solvent choice is pivotal as it influences reactant solubility and can stabilize intermediates or transition states. For nucleophilic acyl substitution on piperazines, polar aprotic solvents are generally preferred.[1]
-
Dichloromethane (DCM): A common and effective choice, offering good solubility for a wide range of reactants and is relatively inert.[4][5]
-
Tetrahydrofuran (THF) & Acetonitrile (ACN): Also suitable aprotic solvents that can be used.[1][4]
-
Dimethylformamide (DMF): Its high polarity can be beneficial for dissolving stubborn starting materials, but it can be more difficult to remove during workup.[1]
It's crucial to use anhydrous solvents to prevent hydrolysis of the acylating agent (especially acyl chlorides), which would lead to the formation of the corresponding carboxylic acid and a reduction in yield.[4]
Q3: How do I select the appropriate base for the acylation reaction?
The primary role of the base is to scavenge the acid byproduct (typically HCl when using an acyl chloride) generated during the reaction.[4] A non-nucleophilic, sterically hindered amine base is ideal to prevent it from competing with the piperazine as a nucleophile.
-
Triethylamine (TEA): A cost-effective and commonly used base.[4] Typically, 2.0-2.2 equivalents are used to neutralize the generated HCl and the hydrochloride salt of the base itself.[4]
-
Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, making it an excellent choice to minimize any potential side reactions where the base might act as a nucleophile.
-
Pyridine: Can be used but is generally less favored due to its nucleophilicity and potential to react with the acylating agent.[5]
Q4: My acylated piperazine product is difficult to purify. What are some effective strategies?
The basic nature of the piperazine nitrogen can cause issues during silica gel chromatography, such as peak tailing. Here are some methods to overcome purification challenges:
-
Column Chromatography Additives: To improve peak shape, you can add a small amount of a basic modifier to the mobile phase, such as triethylamine (~0.1-1%). This deactivates the acidic silanol groups on the silica surface. Alternatively, using a mobile phase containing ammonium hydroxide in a solvent like DCM/Methanol can be effective.
-
Recrystallization via Salt Formation: This is a highly effective method for achieving high purity.[6] The basic piperazine product can be selectively precipitated from a solution as a salt (e.g., diacetate) by adding an acid like glacial acetic acid, leaving organic impurities behind in the solvent.[6][7] The free base can then be regenerated.
-
Acid-Base Extraction: A standard workup procedure involves washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acid byproduct and any excess acylating agent that has hydrolyzed.[4] Further washes with brine help remove water-soluble impurities.[4]
Troubleshooting Guides
This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material or a complex mixture of minor products.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Formation of Impurities and Side Products
Symptoms: Multiple spots are observed on TLC, or LC-MS indicates the presence of unexpected masses, particularly a bis-acylated byproduct.
| Impurity/Side Product | Primary Cause | Preventative Measure / Solution |
| Bis-acylated Piperazine | Both nitrogen atoms have similar reactivity, leading to a second acylation. This is especially prevalent if the acylating agent is used in excess or the reaction is run at elevated temperatures.[1] | • Protecting Group Strategy: Use a mono-Boc protected piperazine to ensure only one site can react.[1][8] • Stoichiometry Control: Use a 1.0 to 1.1 molar equivalent of the acylating agent relative to the piperazine.[4] • Reverse Addition: Add the acylating agent solution slowly to a solution of excess piperazine. |
| Hydrolyzed Acylating Agent (Carboxylic Acid) | Presence of water in the reaction medium. | • Use anhydrous solvents and reagents.[4] • Run the reaction under an inert atmosphere (Nitrogen or Argon).[4] |
| N-Acyl Base | The base (e.g., Triethylamine) acts as a nucleophile, reacting with the acylating agent. | • Use a more sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA). • Ensure the reaction temperature is kept low (0 °C) during the addition of the acylating agent.[4] |
| Unidentified Polar Impurities | Degradation of starting materials or products during workup or purification. | • Quench the reaction carefully by slowly adding saturated aqueous sodium bicarbonate to neutralize excess acid.[4] • Avoid prolonged exposure to acidic or strongly basic conditions during workup. • Consider purification methods like ion exchange or carbon treating for complex impurity profiles.[9][10] |
Key Experimental Protocols
Protocol 1: General Mono-Acylation of Piperazine using an Acyl Chloride
This protocol describes a standard procedure for the selective mono-acylation of piperazine.
Materials & Reagents
| Component | Equivalents | Notes |
| Piperazine | 1.0 | |
| Acyl Chloride | 1.0 - 1.1 | A slight excess can ensure the consumption of the piperazine.[4] |
| Triethylamine (TEA) | 2.0 - 2.2 | Acts as an HCl scavenger.[4] |
| Dichloromethane (DCM) | Anhydrous | Solvent. Other aprotic solvents like THF can be used.[4] |
Step-by-Step Methodology
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve piperazine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.[4]
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled piperazine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 9:1 DCM:Methanol) or LC-MS until the piperazine starting material is consumed.[4]
-
Quenching: Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. This neutralizes any remaining acid and the triethylamine hydrochloride salt.[4]
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, often using a gradient elution (e.g., 0-10% Methanol in Dichloromethane).[4]
Protocol 2: Selective Mono-Acylation using N-Boc-Piperazine
This protocol is the preferred method for synthesizing unsymmetrical N,N'-disubstituted piperazines.[1]
Caption: Workflow for Unsymmetrical Piperazine Synthesis.
Step-by-Step Methodology
-
Acylation (Step 1): Follow the general procedure outlined in Protocol 1 , but use N-Boc-piperazine as the starting material instead of piperazine. Since there is only one reactive nitrogen, only 1.1-1.2 equivalents of base (TEA or DIPEA) are required.
-
Deprotection (Step 2):
-
Dissolve the purified mono-acylated Boc-piperazine intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA), typically 3-5 equivalents.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.
-
To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer and concentrate to yield the pure mono-acylated piperazine.[1]
-
-
Second Functionalization (Step 3 - Optional): The resulting mono-acylated piperazine can be subjected to a second, different acylation (or alkylation) reaction by again following Protocol 1, using a different acyl chloride (R²-COCl).[1]
References
- BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- BenchChem. (2025).
- Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide.
- ResearchGate. Synthetic approaches to unsymmetrical N,N′‐disubstituted piperazines....
- OSTI.gov.
- Organic Chemistry Portal.
- PMC, NIH. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020, April 21).
- SSRN.
- Google Patents.
- PMC, NIH. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6).
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013, August 2).
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. papers.ssrn.com [papers.ssrn.com]
managing anhydrous conditions for the synthesis of benzoylpiperazinyl-quinolines
Welcome to the Advanced Synthesis Support Module.
Subject: Moisture Management in
Core Directive: The "Zero-Water" Imperative
In the synthesis of benzoylpiperazinyl-quinolines, you are essentially coupling a nitrogen nucleophile (piperazine moiety) with an electrophile (benzoyl chloride or activated carboxylic acid).
The Problem: Water is a competitive nucleophile (
-
Hydrolysis: Benzoyl chloride converts to benzoic acid + HCl.[1]
-
Deactivation: The generated HCl protonates your piperazine nitrogen (
), destroying its nucleophilicity. -
Stalling: The reaction stops, leaving you with unreacted quinoline intermediate and difficult-to-separate benzoic acid byproducts.
This guide treats moisture exclusion not as a "step" but as a closed-loop system .
Standard Operating Procedures (SOPs)
SOP-01: The Anhydrous Setup
Do not rely on "oven-dried" glassware alone. Surface moisture re-adsorbs within seconds of exposure to humid lab air.
The "Flame & Purge" Protocol:
-
Assemble: Fit the reaction flask with a rubber septum and a magnetic stir bar.
-
Connect: Attach to a Schlenk line (or nitrogen manifold) via a needle inlet.
-
Heat: Flame-dry the flask under vacuum until the glass is too hot to touch.
-
Purge: Backfill with dry Argon (Ar) or Nitrogen (
). Repeat 3x. -
Cool: Allow to cool to RT under positive inert gas pressure.
SOP-02: Solvent & Reagent Preparation
| Reagent/Solvent | Criticality | Preparation/Specification |
| Dichloromethane (DCM) | High | Distill over |
| DMF | Medium | Store over 4Å molecular sieves (activated at 300°C). "Anhydrous" bottles from suppliers degrade once opened. |
| Piperazine | Critical | Highly hygroscopic. If clumpy, recrystallize from EtOH or sublime before use. |
| Benzoyl Chloride | Critical | Distill if liquid is yellow/cloudy. Store under inert gas. |
| Triethylamine (TEA) | High | Distill over KOH pellets. Wet base introduces water and fails to scavenge HCl effectively. |
Experimental Workflows
Route A: The "Convergent" Pathway (Recommended)
Synthesizing the Quinoline-Piperazine core first, then Benzoylating.
Step 1:
Coupling (Quinoline + Piperazine)
-
Reaction: 4-Chloroquinoline + Excess Piperazine
4-(1-Piperazinyl)quinoline. -
Moisture Note: This step is less sensitive to water but requires dry solvents to prevent hydrolysis of the chloro-quinoline to a quinolone (inactive).
Step 2: Benzoylation (The Critical Step)
-
Reaction: 4-(1-Piperazinyl)quinoline + Benzoyl Chloride
Product. -
Visual Workflow:
Caption: Figure 1. Optimized workflow for the benzoylation of piperazinyl-quinolines under anhydrous conditions.
Troubleshooting Guide (The "Help Desk")
Issue 1: "I added Benzoyl Chloride and the solution immediately turned cloudy/white, but yield is <10%."
-
Diagnosis: Moisture Intrusion (The "White Smoke" Effect).
-
The white solid is likely Ammonium Chloride salts (from the base) forming prematurely, or Benzoic Acid precipitating.
-
Mechanism: Benzoyl chloride hydrolyzed before reacting with the amine. The resulting HCl protonated your base (TEA·HCl = white solid) or your starting material.
-
-
Solution:
-
Check the Benzoyl Chloride bottle. Is there crust on the cap? If yes, distill it.
-
Increase the base equivalents to 3.0 eq.
-
Slow down the addition. High local concentration of acid chloride + trace moisture = rapid hydrolysis.
-
Issue 2: "The reaction stalled at 50% conversion."
-
Diagnosis: Protonation of the Nucleophile.
-
As the reaction proceeds, HCl is generated.[1] If your base is wet or insufficient, the HCl protonates the remaining piperazinyl-quinoline.
- (This species cannot attack the carbonyl).
-
-
Solution:
-
Add an extra 0.5 eq of DIPEA (Hunig's Base).
-
Ensure the reaction is under vigorous stirring to break up any salt clumps trapping the base.
-
Issue 3: "I'm seeing a 'dimer' impurity by LC-MS."
-
Diagnosis: Trace Water in DMF.
-
If using EDC/HOBt coupling (instead of acid chloride) in DMF: Water hydrolyzes the activated ester (O-acylisourea) back to the acid, or causes side reactions.
-
-
Solution:
-
Switch solvent to DCM (easier to dry).
-
If solubility forces DMF use: Azeotrope the DMF with Toluene on a rotovap prior to use to pull out water.
-
Frequently Asked Questions (FAQs)
Q: Can I use molecular sieves directly in the reaction flask? A: Yes, but with caution. Use 4Å sieves (powdered or beads) that have been recently activated (heated). However, magnetic stir bars can grind beads into dust, creating filtration headaches later. It is better to dry the solvent before adding it to the flask.
Q: My piperazine reactant is sticky/wet. How do I dry it? A: Piperazine is notoriously hygroscopic.
-
Method A (Purification): Recrystallize from anhydrous ethanol.
-
Method B (Azeotrope): Dissolve in toluene, rotovap down (toluene pulls water with it), and repeat 2x. Then dry under high vacuum.
Q: Why use Benzoyl Chloride instead of Benzoic Acid + EDC? A: Kinetics. The acid chloride route is significantly faster (minutes vs. hours) and works better for sterically hindered secondary amines (like the piperazine attached to a bulky quinoline). However, it is more moisture sensitive. If you lack anhydrous facilities, the EDC/HOBt route is more forgiving but slower.
Failure Analysis Visualization
Understanding how moisture kills the reaction is key to prevention.
Caption: Figure 2.[2] The moisture failure cascade. Water not only consumes the electrophile but generates acid that deactivates the nucleophile.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (2025).[2][3][4] Link
-
Organic Syntheses. Benzoyl Piperidine (Analogous Protocol for Amidation). Coll. Vol. 1, p.108 (1941). Link
-
Vera, D. R., et al. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines.[5] ResearchGate (2023). (Context on Quinoline Reactivity). Link
-
Fisher Scientific. Amide Synthesis Protocols (EDC/HOBt vs Acid Chloride).Link
Sources
Comparative Guide to the Structure-Activity Relationship of Piperazine Ring Substitutions on Quinolines
Authored by a Senior Application Scientist
Introduction: The Quinoline-Piperazine Scaffold, a Privileged Motif in Medicinal Chemistry
The fusion of a quinoline core with a piperazine moiety creates a versatile and highly valued scaffold in modern drug discovery. Quinoline, a heterocyclic aromatic compound, is a cornerstone of many therapeutic agents, most famously in antimalarials like chloroquine.[1][2][3] Its rigid, planar structure is adept at engaging in π-π stacking and hydrogen bonding interactions within biological targets.[4] When coupled with piperazine, a flexible six-membered heterocycle, the resulting hybrid molecule gains significant pharmacological advantages.
The piperazine ring often serves as more than a mere linker. It can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a critical vector for introducing diverse chemical functionalities. It is this "substitutable" nature of the piperazine ring that allows for fine-tuning the biological activity of the entire molecule. The presence of a piperazine ring is a known determinant for the broad-spectrum activity and high potency of many quinolone antibiotics.[5][6] This guide provides a comparative analysis of how specific substitutions on the piperazine ring modulate the activity of quinoline-based compounds across different therapeutic areas, supported by experimental data and protocols.
The General Experimental Workflow: From Design to Validation
The exploration of structure-activity relationships (SAR) for novel chemical entities follows a systematic and self-validating workflow. The process begins with rational design, often aided by computational modeling, proceeds through chemical synthesis and characterization, and culminates in rigorous biological evaluation. This iterative cycle is fundamental to identifying lead compounds for further development.
Caption: SAR logic for piperazine substitutions on quinolines targeting cancer cells.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized quinoline-piperazine derivatives are dissolved in DMSO and diluted with the culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals.
-
Data Analysis: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration. [7]
Conclusion and Future Directions
The structure-activity relationship of substitutions on the piperazine ring of quinolines is a rich and productive field in medicinal chemistry. As demonstrated, targeted modifications to the distal nitrogen of the piperazine ring can profoundly influence biological activity, transforming a basic scaffold into a highly potent agent against bacteria, tuberculosis, or cancer. The key takeaway for researchers is the piperazine's role as a "tunable" element. For antibacterial applications, sulfonamide conjugations have shown remarkable potency. [8]In the realm of oncology, bulky, electron-rich aromatic substituents are highly effective for inhibiting tyrosine kinases like EGFR. [7] Future work should focus on optimizing the pharmacokinetic properties of these potent compounds. While a substitution may grant excellent in vitro activity, it must also allow for favorable absorption, distribution, metabolism, and excretion (ADME) profiles to be a viable drug candidate. The continued integration of computational modeling with modular synthetic strategies will undoubtedly accelerate the discovery of next-generation quinoline-piperazine-based therapeutics.
References
- Malaria World. (2020, July 15). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
- PMC. (n.d.). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
- DOI. (n.d.). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies.
- PubMed. (2023, December 5). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents.
- RSC Publishing. (n.d.). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.
- PubMed. (1989, February). Structure--activity relationship of quinolones.
- ijpras. (n.d.). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents.
- ResearchGate. (n.d.). Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents.
- PMC. (n.d.). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.
- JOCPR. (n.d.). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents.
- ResearchGate. (2022, June 16). Review on recent development of quinoline for anticancer activities.
- CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.
- PMC. (n.d.). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
- SlideShare. (n.d.). SAR of Quinolines.pptx.
- International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives.
- MDPI. (2026, January 20). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR of Quinolines.pptx [slideshare.net]
- 7. jocpr.com [jocpr.com]
- 8. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Mechanism of Action Through Target Engagement Assays
In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within a physiologically relevant context is a cornerstone of a successful therapeutic program. This process, known as target engagement, provides the critical link between the biochemical activity of a compound and its observed cellular or phenotypic effects, thereby solidifying our understanding of its mechanism of action (MoA).[1][2] Neglecting to rigorously confirm target engagement early in the discovery pipeline is a significant contributor to the high attrition rates of drug candidates in later clinical phases.[1]
This guide offers a comparative overview of key methodologies for quantifying target engagement, written from the perspective of a seasoned application scientist. We will delve into the "why" behind experimental choices, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the most appropriate target engagement assays for their specific research questions.
The Central Role of Target Engagement in MoA Confirmation
Before a molecule can elicit a therapeutic effect, it must first physically interact with its designated biological target.[2] Target engagement assays are designed to measure this direct binding event.[3] The data generated from these assays are foundational for several key aspects of drug development:
-
MoA Validation: Provides direct evidence that a compound's biological activity is a consequence of its interaction with the intended target.[3]
-
Structure-Activity Relationship (SAR) Studies: Quantitative target engagement data is essential for guiding the iterative process of medicinal chemistry to optimize compound potency and selectivity.[4][5]
-
Lead Optimization: Helps in prioritizing lead compounds based on their ability to engage the target in a cellular environment.[3]
-
De-risking Clinical Candidates: A clear demonstration of target engagement in preclinical models increases the confidence in a candidate's potential for clinical success.
The selection of a target engagement assay is a critical decision and depends on several factors, including the nature of the target protein (e.g., enzyme, membrane receptor), the stage of the drug discovery program, and the specific questions being addressed.[1][4]
A Comparative Overview of Key Target Engagement Assays
We will now explore a selection of widely used target engagement assays, comparing their underlying principles, experimental workflows, and the nature of the data they provide.
Direct Biophysical Methods in Cellular Contexts: The Power of CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of drug-target interaction in the complex milieu of intact cells and even tissues.[6][7][8][9]
The "Why" Behind CETSA: The Principle of Ligand-Induced Thermal Stabilization
The fundamental principle of CETSA is that the binding of a ligand (e.g., a drug candidate) to its target protein confers thermal stability.[6][8][10] When heated, proteins denature and aggregate. However, a protein that has a ligand bound to it will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[6][10] This "thermal shift" is the readout that confirms target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps in a typical CETSA experiment.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol: CETSA for a Kinase Inhibitor
This protocol provides a step-by-step guide for performing a CETSA experiment to confirm the target engagement of a kinase inhibitor in a human cancer cell line.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer to a concentration of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of the kinase inhibitor in the same buffer. A vehicle control (e.g., DMSO) must be included.
-
Incubate the cells with the compound or vehicle for 1 hour at 37°C to allow for compound uptake.[10]
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
For an initial melt curve, use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[10]
-
For an Isothermal Dose-Response Fingerprint (ITDRF), heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]
-
To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the soluble proteins.[10]
-
-
Protein Quantification and Detection:
-
Determine the protein concentration of the soluble fractions using a standard method like the BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the abundance of the target kinase in the soluble fraction by Western blotting using a specific antibody. Other detection methods like mass spectrometry or ELISA can also be used.[10]
-
-
Data Analysis and Interpretation:
-
For melt curves, plot the normalized amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
For ITDRFs, plot the normalized amount of soluble target protein against the compound concentration. This will yield a dose-response curve from which the EC50 of target engagement can be determined.
-
Troubleshooting Common CETSA Issues:
| Problem | Potential Cause | Solution |
| No or weak thermal shift | Insufficient compound concentration or incubation time. | Increase compound concentration and/or incubation time. |
| Low cell permeability of the compound. | Consider using a cell line with higher expression of relevant transporters or a more permeable analog of the compound. | |
| The compound does not stabilize the target protein upon binding. | This is a limitation of the assay; consider an alternative target engagement method. | |
| Irregular melt curves | Inconsistent heating or cooling. | Ensure proper calibration and operation of the thermal cycler. |
| Issues with cell lysis. | Optimize the freeze-thaw protocol or consider alternative lysis methods. | |
| High background in Western blots | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
| Incomplete removal of aggregated proteins. | Ensure efficient centrifugation and careful collection of the supernatant. |
Label-Free, Real-Time Interaction Analysis: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[11][12] It is widely used to determine the kinetics (association and dissociation rates) and affinity of a wide range of interactions, from small molecules binding to proteins to protein-protein interactions.[13][14][15][16]
The "Why" Behind SPR: Detecting Changes in Refractive Index
SPR technology is based on the phenomenon of surface plasmon resonance, which occurs when polarized light strikes a thin metal film (typically gold) at a specific angle of incidence.[11] This creates an evanescent wave that penetrates a short distance into the solution on the other side of the film. When a molecule (the analyte) in the solution binds to a ligand immobilized on the sensor surface, it causes a change in the refractive index at the surface.[17] This change in refractive index alters the resonance angle, which is detected by the instrument and plotted as a response in a sensorgram.[18]
Experimental Workflow: Surface Plasmon Resonance (SPR)
This diagram illustrates the general workflow of an SPR experiment.
Caption: A schematic representation of a typical Surface Plasmon Resonance (SPR) experiment.
Detailed Experimental Protocol: SPR for a Small Molecule-Protein Interaction
This protocol outlines the steps for determining the binding kinetics of a small molecule inhibitor to a purified protein target.
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Establish a stable baseline by flowing running buffer (e.g., HBS-EP+) over the sensor surface.
-
Prepare a series of dilutions of the small molecule analyte in the running buffer. It is crucial to include a zero-concentration sample (buffer only) for double referencing.
-
Inject the analyte solutions sequentially over the ligand-immobilized surface, typically for 60-180 seconds, to monitor the association phase.
-
Switch back to flowing running buffer to monitor the dissociation phase, typically for 120-600 seconds.
-
-
Regeneration:
-
If the interaction is reversible, the analyte will dissociate completely during the dissociation phase.
-
For high-affinity interactions, a regeneration solution (e.g., a low pH buffer or a high salt concentration) may be required to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The raw data is processed by subtracting the response from a reference surface (to correct for bulk refractive index changes and non-specific binding) and the response from a buffer injection (to correct for baseline drift).[12]
-
The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[18]
-
Troubleshooting Common SPR Issues:
| Problem | Potential Cause | Solution |
| Mass transport limitation | High ligand density or low flow rate. | Decrease the ligand immobilization level and/or increase the flow rate.[19] |
| Non-specific binding | Electrostatic interactions between the analyte and the sensor surface. | Increase the ionic strength of the running buffer or add a non-ionic detergent (e.g., P20).[10] |
| Poor data fitting | Inappropriate binding model. | Try fitting the data to more complex models (e.g., two-state reaction, heterogeneous ligand). |
| Analyte aggregation or instability. | Perform quality control on the analyte sample (e.g., by size exclusion chromatography). | |
| Incomplete regeneration | Regeneration solution is not harsh enough. | Screen a panel of regeneration solutions to find one that effectively removes the analyte without damaging the ligand. |
Thermodynamic Characterization of Binding: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the thermodynamic parameters of a binding interaction. It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5][16][20][21]
The "Why" Behind ITC: Measuring the Heat of Interaction
ITC directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule (the titrant, in the syringe) is titrated into a solution containing its binding partner (the titrand, in the sample cell) at a constant temperature.[16] As the titrant is injected, it binds to the titrand, generating a heat change that is detected by the instrument. As the titrand becomes saturated with the titrant, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[20]
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
This diagram shows the basic steps involved in an ITC experiment.
Caption: A simplified workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.
Detailed Experimental Protocol: ITC for a Protein-Ligand Interaction
This protocol describes the steps for determining the thermodynamic parameters of a small molecule binding to a protein.
-
Sample Preparation:
-
Prepare solutions of the purified protein (titrand) and the small molecule ligand (titrant) in the same, well-defined buffer. It is critical to ensure that the buffer composition is identical for both solutions to minimize heats of dilution.[22]
-
Accurately determine the concentrations of both the protein and the ligand.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the desired experimental temperature.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[23] The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.
-
Troubleshooting Common ITC Issues:
| Problem | Potential Cause | Solution |
| Large heats of dilution | Mismatch in buffer composition between the titrant and titrand. | Dialyze both the protein and ligand against the same buffer stock.[22] |
| Noisy baseline | Air bubbles in the cell or syringe. | Thoroughly degas all solutions before the experiment.[22] |
| Poorly defined binding isotherm | Inappropriate concentrations of titrant and titrand (c-value outside the optimal range). | Adjust the concentrations to achieve a c-value between 10 and 1000.[24] |
| Complex binding isotherm | Multiple binding sites or linked equilibria. | Fit the data to more complex binding models.[23][25] Consider performing experiments at different temperatures or pH values to deconvolve the contributions. |
Measuring Binding in Solution: Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a biophysical technique that measures the affinity of biomolecular interactions in solution.[26] It is a sensitive method that requires low sample consumption and can be used to study a wide range of interactions, including protein-small molecule, protein-protein, and protein-nucleic acid interactions.[4]
The "Why" Behind MST: Monitoring Molecular Motion in a Temperature Gradient
MST is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient.[26] The thermophoretic mobility of a molecule is dependent on its size, charge, and hydration shell. When a labeled molecule (the target) binds to an unlabeled molecule (the ligand), the thermophoretic properties of the complex will differ from that of the unbound labeled molecule.[26] MST instruments use an infrared laser to create a microscopic temperature gradient and monitor the change in fluorescence of the labeled molecule as it moves in and out of the heated region. This change in fluorescence is used to quantify the binding affinity.
Experimental Workflow: Microscale Thermophoresis (MST)
This diagram provides a simplified overview of an MST experiment.
Caption: A general workflow for a Microscale Thermophoresis (MST) experiment.
Detailed Experimental Protocol: MST for a Protein-Small Molecule Interaction
This protocol outlines the steps for determining the binding affinity of a small molecule to a fluorescently labeled protein.
-
Protein Labeling:
-
Label the purified protein with a fluorescent dye (e.g., an NHS-ester dye that reacts with primary amines).
-
Remove any excess, unbound dye by size exclusion chromatography.
-
-
Sample Preparation:
-
Prepare a serial dilution of the unlabeled small molecule ligand in a suitable buffer.
-
Prepare a series of samples by mixing a constant concentration of the labeled protein with each concentration of the ligand. It is important to include a sample with no ligand as a control.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and monitor the change in fluorescence over time.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the equilibrium dissociation constant (KD).
-
Troubleshooting Common MST Issues:
| Problem | Potential Cause | Solution |
| No or weak binding signal | Low binding affinity. | Increase the concentration of the unlabeled ligand. |
| Inactive protein after labeling. | Use a different labeling strategy or a milder labeling chemistry. | |
| Data does not reach saturation | Non-specific binding or aggregation at high ligand concentrations.[21] | Add a non-ionic detergent to the buffer and perform quality control on the ligand. |
| High signal-to-noise ratio | Low fluorescence signal. | Increase the concentration of the labeled protein or use a brighter fluorescent dye. |
| Sample adsorption to capillaries. | Try different types of capillaries (e.g., hydrophilic or hydrophobic). |
Functional Readout of Pathway Modulation: Reporter Gene Assays
Reporter gene assays are a powerful and widely used method for indirectly assessing target engagement by measuring the functional consequences of a drug's interaction with its target on a specific signaling pathway.[23][27]
The "Why" Behind Reporter Gene Assays: Linking Target Engagement to Gene Expression
These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is driven by a promoter containing response elements for a specific transcription factor. When a signaling pathway is activated or inhibited by a drug binding to its target, the activity of the downstream transcription factor is altered, leading to a change in the expression of the reporter gene.[28] This change in reporter gene expression, which can be easily quantified, serves as a surrogate for target engagement and pathway modulation.[23]
Signaling Pathway Example: The NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[1][29] Its dysregulation is implicated in numerous diseases, making it a key therapeutic target.[29]
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes how to use a luciferase reporter assay to screen for inhibitors of the NF-κB pathway.
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., HEK293) that has been stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter.
-
A second plasmid containing the Renilla luciferase gene under the control of a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell viability.[17]
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells into a 96-well plate at an appropriate density.
-
The following day, pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours. Include appropriate positive (activator only) and negative (vehicle only) controls.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the IC50 value for inhibition of the NF-κB pathway.
-
Troubleshooting Common Reporter Gene Assay Issues:
| Problem | Potential Cause | Solution |
| Low luciferase signal | Low transfection efficiency. | Optimize transfection conditions (e.g., DNA to lipid ratio). |
| Weak promoter activity. | Use a stronger constitutive promoter for the control plasmid. | |
| High well-to-well variability | Inconsistent cell seeding or transfection. | Ensure uniform cell seeding and proper mixing of transfection reagents. |
| Compound interference with luciferase | The test compound directly inhibits or enhances luciferase activity.[8][17] | Perform a counter-screen with purified luciferase enzyme to identify compounds with off-target effects. |
Comparative Summary of Target Engagement Assays
| Assay | Principle | Readout | Advantages | Limitations | Typical KD Range |
| CETSA | Ligand-induced thermal stabilization of the target protein.[6][8] | Change in protein thermal stability (Tagg shift) or soluble protein amount (ITDRF). | In-cell and in-tissue measurements; label-free; applicable to a wide range of targets.[14] | Indirect measure of binding; not all ligands induce a thermal shift; lower throughput for melt curves.[30] | EC50 of engagement (nM to µM) |
| SPR | Change in refractive index upon mass change at the sensor surface.[11][17] | Real-time binding sensorgram. | Label-free; provides kinetic (kon, koff) and affinity (KD) data; high throughput.[7][16] | Requires purified protein immobilization; can be prone to artifacts like mass transport limitation and non-specific binding.[10][15][19] | pM to mM |
| ITC | Measures the heat released or absorbed during a binding event.[16] | Binding isotherm. | Label-free; in-solution; provides a complete thermodynamic profile (KD, ΔH, ΔS, n).[5][20] | Requires larger amounts of purified protein; lower throughput; sensitive to buffer mismatches.[22] | nM to mM |
| MST | Change in molecular motion in a temperature gradient upon binding.[26] | Change in fluorescence. | In-solution; low sample consumption; high sensitivity; tolerant of complex matrices.[4][31] | Requires fluorescent labeling of one binding partner; can be affected by aggregation.[3] | pM to mM |
| Reporter Gene Assay | Modulation of transcription factor activity leads to changes in reporter gene expression. | Light output (luciferase) or fluorescence (GFP). | Cell-based functional readout; high-throughput screening compatible.[6][17] | Indirect measure of target engagement; susceptible to off-target effects and compound interference with the reporter.[8] | IC50 of pathway modulation (nM to µM) |
Conclusion: An Integrated Approach to Confirming Mechanism of Action
Confirming the mechanism of action through robust target engagement studies is not merely a checkbox in the drug discovery workflow; it is a critical, data-driven process that builds confidence in a therapeutic candidate and significantly de-risks its progression towards the clinic. As we have seen, a variety of powerful techniques are available, each with its own strengths and limitations.
A prudent strategy often involves the use of orthogonal assays to build a comprehensive and compelling data package. For instance, an initial hit from a high-throughput screen using a reporter gene assay can be validated for direct target binding in a cellular context using CETSA. Subsequently, the kinetics and thermodynamics of the interaction can be precisely characterized using SPR and ITC with purified protein. This integrated approach, leveraging the complementary nature of these assays, provides the most complete and reliable picture of a compound's mechanism of action.
As a senior application scientist, my final piece of advice is to always consider the specific biological question you are asking and to choose the technology that will provide the most direct and physiologically relevant answer. By thoughtfully applying the principles and protocols outlined in this guide, you will be well-equipped to navigate the complexities of target engagement and contribute to the development of the next generation of innovative medicines.
References
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Domainex. (n.d.). Fragment-based drug design using Microscale Thermophoresis. Retrieved from [Link]
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Sygnature Discovery. (n.d.). MST: A Novel Method for Fragment Screening and Hit Profiling. Retrieved from [Link]
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Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. Retrieved from [Link]
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BPS Bioscience. (2024). Reporter Cell Line Development and Optimization for High Throughput Screening. Retrieved from [Link]
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AnyGenes. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. Retrieved from [Link]
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Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]
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ScieNFT. (2024). Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry. Retrieved from [Link]
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PubMed. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]
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Pelago Bioscience. (n.d.). Case story: CETSA for Lead Generation. Retrieved from [Link]
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Slideshare. (n.d.). How to gain insights into complex modes of interaction with ITC. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Kasimova, M. R. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. Retrieved from [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
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AFFINImeter. (2015). Representative binding models for ITC data fitting. Retrieved from [Link]
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ACS Publications. (2018). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. Retrieved from [Link]
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PubMed. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Retrieved from [Link]
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PubMed. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Retrieved from [Link]
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Bio-protocol. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Retrieved from [Link]
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ResearchGate. (n.d.). Plasmon Spectroscopy: Methods, Pitfalls and How to Avoid Them. Retrieved from [Link]
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Bio-Rad. (2013). Guide to SPR Data Processing on the ProteOn™ XPR36 System. Retrieved from [Link]
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NIH. (n.d.). On the acquisition and analysis of microscale thermophoresis data. Retrieved from [Link]
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Nicoya Lifesciences. (2019). Case Study: The Importance of Binding Kinetics in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2022). Why do my MST curves never show saturation at high ligand concentration? Retrieved from [Link]
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comparing the efficacy of different 4-(piperazinyl)quinoline derivatives in vitro
Executive Summary: The Privileged Scaffold
The 4-(piperazinyl)quinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity. By replacing the flexible alkylamine side chain of Chloroquine (CQ) with a semi-rigid piperazine ring, researchers have successfully modulated lipophilicity, basicity, and metabolic stability.
This guide objectively compares the in vitro efficacy of specific 4-(piperazinyl)quinoline derivatives across two primary therapeutic axes: Antimalarial (Chloroquine Resistance Reversal) and Anticancer (Kinase Inhibition & MDR Reversal) .
Core Structural Advantages
-
Metabolic Stability: The piperazine ring reduces oxidative dealkylation compared to the diethylamino side chain of CQ.
-
Dual-Targeting: The quinoline ring intercalates DNA/Heme, while the N4-piperazine nitrogen serves as a hydrogen bond acceptor/donor for protein targets (e.g., P-gp, VEGFR).
-
Basicity: The piperazine nitrogen contributes to lysosomal accumulation (lysosomotropism).
Structural Classes & Mechanism of Action (SAR)
To understand efficacy differences, we must categorize derivatives by their N4-piperazine substitution.
Figure 1: Structure-Activity Relationship (SAR) mapping of the piperazinyl-quinoline scaffold. The N4-substitution dictates the shift between antimalarial and anticancer specificity.
Comparative Efficacy: Antimalarial Applications
Objective: Overcoming Chloroquine Resistance (CQR) in Plasmodium falciparum. Mechanism: Inhibition of hemozoin formation within the parasite digestive vacuole.
Comparative Data: Hybrids vs. Standard of Care
The following table compares the efficacy of novel hybrids against standard Chloroquine (CQ) in sensitive (D6/3D7) and resistant (W2/Dd2) strains.
| Compound Class | Derivative ID | Modification | IC50 (D6/3D7) Sensitive (µM) | IC50 (W2/Dd2) Resistant (µM) | Resistance Index (RI)* |
| Standard | Chloroquine | N/A | 0.015 - 0.040 | 0.417 - 0.520 | ~13.0 |
| Hybrid | Compound 7i [1] | Pyrimidine-Diamine Linker | 0.012 | 0.045 | 3.75 |
| Hybrid | Compound 8m [2] | Pyrimidine-Piperazine Linker | 0.180 | 16.0 | 88.8 (Inactive) |
| Sulfonamide | Compound F7 [3] | Sulfonamide Tail | 0.850 | 2.10 | 2.4 |
| Ferrocenyl | Compound 67 [4] | Ferrocene Conjugate | 14.8 | 13.8 | 0.9 (No Resistance) |
Key Insight:
-
Compound 7i demonstrates superior potency to CQ in resistant strains (IC50 0.045 µM vs 0.520 µM). The rigid piperazine linker combined with a pyrimidine moiety allows the molecule to bypass the mutated PfCRT transporter responsible for CQ efflux.
-
Compound F7 (Sulfonamide) shows lower potency but excellent stability.
-
Ferrocenyl derivatives (Compound 67) show no cross-resistance (RI < 1) but require higher concentrations for efficacy.
Comparative Efficacy: Anticancer Applications
Objective: Inhibition of receptor tyrosine kinases (VEGFR-II, EGFR) and reversal of Multi-Drug Resistance (MDR).
Comparative Data: Kinase Inhibition & Cytotoxicity
The efficacy is measured against specific cancer cell lines (MCF-7 Breast, PC3 Prostate) and specific kinase targets.
| Derivative ID | Target Mechanism | Cell Line | IC50 (µM) | Comparator (IC50) |
| Compound 4q [5] | VEGFR-II Inhibitor | MCF-7 (Breast) | 1.38 (VEGFR-II) | Sorafenib (0.[1][2]33) |
| Compound 4q [5] | Cytotoxicity | MCF-7 | 6.50 | Doxorubicin (6.[1][2]77) |
| Compound 8i [6] | EGFR-TK Inhibitor | MCF-7 | 87.5% Inhibition* | Gefitinib (Ref) |
| Compound 8g [7] | Antiproliferative | UO-31 (Renal) | < 1.0 | Sunitinib (Ref) |
*Values represent % inhibition at screened concentration or relative potency.
Key Insight:
-
Compound 4q acts as a bioisostere to Sorafenib. The piperazine linker positions the "tail" group (4-bromobenzyl) into the hydrophobic pocket of VEGFR-II, mimicking the binding mode of FDA-approved kinase inhibitors.
-
Selectivity: While potent, these derivatives often require careful monitoring of cytotoxicity against non-cancerous fibroblast lines (e.g., NIH3T3) to ensure a safe Selectivity Index (SI).
Figure 2: Mechanism of Action for anticancer efficacy. The derivative competes with ATP for the binding site on the receptor tyrosine kinase.
Experimental Protocols
To replicate these results or screen new derivatives, use the following standardized protocols.
Protocol A: SYBR Green I Fluorescence Assay (Antimalarial)
Used for determining IC50 against P. falciparum.
-
Culture Preparation: Synchronize P. falciparum cultures (D6 or W2 strains) at the ring stage with 2% hematocrit and 1% parasitemia.
-
Plate Setup: Dispense 100 µL of culture into 96-well black plates.
-
Drug Treatment: Add 100 µL of the piperazinyl-quinoline derivative (serially diluted in RPMI 1640) to triplicate wells. Include CQ as a positive control and DMSO (<0.5%) as a vehicle control.
-
Incubation: Incubate at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2) for 72 hours.
-
Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (2x concentration) to each well. Incubate for 1 hour in the dark.
-
Readout: Measure fluorescence using a plate reader (Ex: 485 nm, Em: 535 nm).
-
Calculation: Plot fluorescence vs. log(concentration) to determine IC50 using non-linear regression.
Protocol B: MTT Cell Viability Assay (Anticancer)
Used for determining Cytotoxicity (CC50) and Antiproliferative IC50.
-
Seeding: Seed MCF-7 or PC3 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24 hours to allow attachment.
-
Treatment: Treat cells with varying concentrations (0.1 – 100 µM) of the test compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Analysis: Calculate % Cell Viability = (Abs_sample / Abs_control) × 100.
Critical Analysis & Limitations
When selecting a derivative for development, consider these trade-offs:
-
Solubility vs. Permeability:
-
Observation: Highly basic derivatives (e.g., 7i) show excellent lysosomal accumulation (good for malaria) but may suffer from poor oral bioavailability due to ionization at physiological pH.
-
Recommendation: Use salt forms (e.g., phosphate or tartrate) during formulation to improve solubility.
-
-
Cross-Resistance:
-
Observation: Derivatives with short alkyl linkers often retain cross-resistance to CQ.
-
Recommendation: Ensure the linker length exceeds 4 carbon atoms or includes a rigid spacer (piperazine/pyrimidine) to overcome the steric constraints of the mutated PfCRT transporter.
-
-
Selectivity Index (SI):
-
Many piperazinyl-quinolines exhibit moderate cytotoxicity (IC50 ~5-10 µM) against mammalian cells. An SI >10 is the minimum threshold for a viable lead candidate.
-
References
-
Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids. ACS Omega. (2025). Comparison of Compound 7i against D6/W2 strains. Link
-
Novel 4-Aminoquinoline-Pyrimidine Based Hybrids. Journal of Medicinal Chemistry. (2012). Evaluation of Compound 8m. Link
-
Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide. Bioorganic & Medicinal Chemistry. (2013). Data on F7 and F8. Link
-
Synthesis and in vitro antimalarial activity of 2-ferrocenylquinoline derivatives. Journal of Organometallic Chemistry. (2012). Ferrocenyl derivative 67 data.[3] Link
-
Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. ChemMedChem. (2017). Compound 4q efficacy data.[4][5][6][7] Link
-
Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. (2023). Compound 8i EGFR inhibition.[8][9] Link
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines. International Journal of Molecular Sciences. (2020). Renal cancer activity of Compound 8g.[10] Link
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comparative study of antiproliferative effects on different cancer cell lines
Technical Note: Comparative Profiling of Dual PI3K/mTOR Inhibition vs. Mono-Targeting in Heterogeneous Cancer Models
Executive Summary & Core Directive
In the development of antiproliferative therapeutics, a recurring failure mode is the reliance on mono-targeted agents that trigger compensatory feedback loops. This guide objectively compares the efficacy of Dual PI3K/mTOR inhibition (represented by Dactolisib/NVP-BEZ235) against standard mTORC1 allosteric inhibition (Rapamycin) and PI3K-selective inhibition (e.g., LY294002/Alpelisib).
The central thesis: While Rapamycin effectively inhibits S6K1, it frequently induces a paradoxical activation of AKT via the IRS-1 negative feedback loop, limiting its cytotoxic potential. Dual inhibitors bypass this resistance mechanism, delivering superior antiproliferative IC50 values across genetically diverse cancer lines.
Mechanistic Rationale & Signaling Architecture
To design a valid comparative study, one must understand the signaling topology. The diagram below illustrates the critical "Feedback Trap" that mono-therapies often fail to address.
Figure 1: The PI3K/AKT/mTOR Feedback Loop and Inhibitor Intervention Points
Caption: Figure 1. Signaling topology showing the S6K-to-IRS1 negative feedback loop. Rapamycin blocks mTORC1 but relieves feedback inhibition on IRS1, causing AKT hyperactivation. BEZ235 blocks both PI3K and mTOR, preventing this rebound.
Experimental Strategy: Cell Line Selection
Scientific integrity requires testing across diverse genetic backgrounds to validate the "Dual-Strike" hypothesis.
| Cell Line | Tissue Origin | Genotype | Rationale for Inclusion |
| MCF-7 | Breast (Luminal A) | PIK3CA (E545K) Mut, PTEN WT | Represents constitutively active PI3K signaling; sensitive to feedback loops. |
| 786-0 | Renal (RCC) | VHL (-/-), PTEN WT | High HIF-2α dependency; historically sensitive to mTOR inhibition but prone to resistance. |
| PC-3 | Prostate | PTEN Null | Constitutive AKT activation due to loss of phosphatase; ideal for testing PI3K blockade. |
| A549 | Lung (NSCLC) | KRAS Mut, LKB1 Null | Resistant control; driven by MAPK pathway, testing the limits of PI3K/mTOR efficacy. |
Protocol: Optimized High-Throughput Antiproliferative Assay
Objective: Determine IC50 values with high reproducibility (Z' factor > 0.5). Method: ATP-based Luminescence (e.g., CellTiter-Glo) is preferred over MTT/MTS for higher sensitivity and linearity.
Workflow Diagram
Caption: Figure 2. 72-hour antiproliferative assay workflow. Note the critical 24h attachment period before treatment.[1]
Step-by-Step Methodology
-
Seeding (Critical Step):
-
Harvest cells in the exponential growth phase (70-80% confluence).
-
Seed 3,000–5,000 cells/well in 96-well opaque-walled plates.
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL PBS; do not seed cells there. This prevents evaporation artifacts that skew IC50 curves.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Preparation:
-
Dissolve Dactolisib and Rapamycin in 100% DMSO to 10 mM stock.
-
Create a 1000x Master Plate in DMSO (9-point serial dilution, 1:3 ratio).
-
Dilute 1:1000 into culture media to achieve 1x final concentration (0.1% DMSO final).
-
Range: Test from 10 µM down to 1.5 nM.
-
-
Treatment & Incubation:
-
Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (to avoid shocking cells).
-
Incubate for 72 hours. Note: 24h is insufficient for cytostatic agents like Rapamycin to show divergence from cytotoxic agents.
-
-
Data Acquisition:
-
Equilibrate plate to room temperature (20 mins).
-
Add ATP-luminescence reagent (1:1 ratio).
-
Orbitally shake for 2 minutes to lyse cells.
-
Read Integration Time: 1.0 second/well.
-
Comparative Data Analysis
The following data represents typical IC50 ranges derived from validated comparative studies (see References 1, 2, 3).
Table 1: Comparative IC50 Values (nM)
| Cell Line | Genotype | Rapamycin (mTORC1) | Dactolisib (Dual PI3K/mTOR) | Interpretation |
| MCF-7 | PIK3CA Mut | > 1,000 (Cytostatic plateau) | 15 - 25 nM | Dual inhibition overcomes feedback loop; Rapamycin only slows growth (G1 arrest) without killing. |
| 786-0 | VHL (-/-) | ~100 nM | 5 - 12 nM | RCC is highly mTOR-dependent, but Dual inhibition is 10x more potent. |
| PC-3 | PTEN Null | > 5,000 | 40 - 60 nM | PTEN loss drives AKT; Rapamycin fails to check AKT, rendering cells resistant. BEZ235 restores sensitivity. |
| A549 | KRAS Mut | Resistant (>10 µM) | 150 - 300 nM | KRAS mutation drives MAPK; PI3K blockade is less effective but still superior to Rapamycin alone. |
Mechanistic Validation (Western Blot)
To confirm the "on-target" effect, lysates from treated cells (24h) should be probed for:
-
p-S6K (T389): Inhibited by both agents (confirms mTORC1 blockade).
-
p-AKT (S473):
-
Rapamycin Treated: INCREASED (due to feedback loop loss).
-
Dactolisib Treated: ABOLISHED (confirms dual blockade).
-
-
Cleaved PARP: Present only in Dactolisib samples (indicates apoptosis vs. cytostasis).
Conclusion & Recommendations
The data unequivocally demonstrates that while Rapamycin is a potent cytostatic agent, its efficacy is compromised by the S6K-IRS1-AKT feedback loop, particularly in PTEN-null and PIK3CA-mutant backgrounds.
Recommendation for Drug Discovery: For antiproliferative screening in solid tumors, Dual PI3K/mTOR inhibitors (or catalytic mTOR inhibitors like Torin/AZD8055) should be prioritized over first-generation Rapalogs. The antiproliferative assay must be coupled with a phospho-AKT readout to distinguish true pathway shutdown from compensatory feedback activation.
References
-
Cho, D. C., et al. (2010). "The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared with Rapamycin in Renal Cell Carcinoma." Clinical Cancer Research. Link
-
Kudo, A., et al. (2011). "Growth inhibition by NVP-BEZ235, a dual PI3K/mTOR inhibitor, in hepatocellular carcinoma cell lines."[2][3] International Journal of Oncology. Link
-
Roper, J., et al. (2011). "The dual PI3K/mTOR inhibitor NVP-BEZ235 induces tumor regression and blockade of PI3K/Akt/mTOR signalling in renal cell carcinoma." PLoS ONE. Link
-
BenchChem Application Notes. (2025). "Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds." Link
-
Srivastava, R. K., et al. (2022). "Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells." Investigational New Drugs. Link
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- 2. The effect of rapamycin, NVP-BEZ235, aspirin, and metformin on PI3K/AKT/mTOR signaling pathway of PIK3CA -related overgrowth spectrum (PROS) | Oncotarget [oncotarget.com]
- 3. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Validating the Antibacterial Spectrum of Novel Quinolone-Piperazine Hybrids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial spectrum of novel quinoline-piperazine hybrids. By integrating established methodologies with expert insights, this document will steer you through a logical, scientifically sound validation process.
Introduction: The Promise of Quoline-Piperazine Hybrids
The escalating crisis of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens. Quinolone-piperazine hybrids have emerged as a promising class of compounds. This molecular hybridization combines the DNA gyrase and topoisomerase IV inhibitory activity of quinolones with the versatile scaffold of piperazine.[1][2][][4][5] The piperazine moiety can be modified to enhance solubility, bioavailability, and broaden the antibacterial spectrum.[4] Numerous studies have demonstrated the potential of these hybrids against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7][8][9][10]
This guide presents a systematic approach to validating the antibacterial profile of these novel hybrids, enabling a robust comparison against established clinical agents.
Establishing a Comparative Framework
A meaningful evaluation of a novel antibacterial agent requires direct comparison with existing, clinically relevant drugs. The choice of comparators should be guided by their mechanism of action and antibacterial spectrum.
Recommended Comparator Antibiotics:
-
Ciprofloxacin: A second-generation fluoroquinolone with a well-characterized broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[11][12][13][14] It serves as an excellent benchmark for the quinolone component of the hybrid.
-
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to ciprofloxacin.
-
Piperacillin-Tazobactam: A combination of a broad-spectrum β-lactam antibiotic and a β-lactamase inhibitor.[15][16][17] It provides extensive coverage against Gram-positive, Gram-negative, and anaerobic bacteria, making it a stringent comparator for overall spectrum width.[15][16][17][18][19]
Selection of Bacterial Strains:
A diverse panel of bacterial strains is crucial for defining the antibacterial spectrum. The panel should include:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (including Methicillin-susceptible S. aureus - MSSA and Methicillin-resistant S. aureus - MRSA)
-
Enterococcus faecalis (including Vancomycin-susceptible and Vancomycin-resistant strains)
-
Streptococcus pneumoniae
-
-
Gram-Negative Bacteria:
-
Escherichia coli
-
Klebsiella pneumoniae
-
Pseudomonas aeruginosa
-
Acinetobacter baumannii
-
This selection encompasses key pathogens responsible for a wide range of community-acquired and nosocomial infections.
Core Experimental Methodologies
The following experimental protocols form the foundation for characterizing the antibacterial activity of your novel quinoline-piperazine hybrids. Adherence to standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for data integrity and comparability.[20][21][22][23]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25] It is a fundamental measure of an antibiotic's potency. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[24][25][26]
Experimental Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Prepare a stock solution of the novel quinoline-piperazine hybrid and comparator antibiotics in a suitable solvent.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the selected bacterial strains overnight on appropriate agar plates.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Dispense sterile CAMHB into all wells of a 96-well plate.
-
Create a two-fold serial dilution of each antimicrobial agent across the plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and Reading:
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Broth Microdilution MIC Testing.
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, indicating bactericidal activity.[27][28][29]
Experimental Protocol: MBC Assay
-
Perform MIC Assay: Follow the broth microdilution protocol as described above.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), aliquot a small volume (e.g., 10-100 µL).[30]
-
Spread the aliquot onto an antimicrobial-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation and Reading:
Logical Flow from MIC to MBC Determination
Caption: Logical Flow from MIC to MBC Determination.
The time-kill kinetic assay provides a dynamic view of an antimicrobial's activity over time, further differentiating between bactericidal and bacteriostatic effects.[31][32][33] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[31][32][33]
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a mid-logarithmic phase culture of the test organism in CAMHB.
-
Prepare tubes of CAMHB containing the novel hybrid and comparator antibiotics at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent.
-
Workflow for Time-Kill Kinetic Assay
Caption: Workflow for Time-Kill Kinetic Assay.
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparative analysis. Summarize your findings in tables for easy interpretation.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | Novel Hybrid 1 | Novel Hybrid 2 | Ciprofloxacin | Levofloxacin | Piperacillin-Tazobactam |
| Gram-Positive | |||||
| S. aureus (MSSA) | |||||
| S. aureus (MRSA) | |||||
| E. faecalis (VSE) | |||||
| S. pneumoniae | |||||
| Gram-Negative | |||||
| E. coli | |||||
| K. pneumoniae | |||||
| P. aeruginosa | |||||
| A. baumannii |
Table 2: Comparative Minimum Bactericidal Concentrations (MBCs) in µg/mL and MBC/MIC Ratios
| Organism | Novel Hybrid 1 (MBC) | MBC/MIC Ratio | Ciprofloxacin (MBC) | MBC/MIC Ratio |
| S. aureus (MSSA) | ||||
| E. coli | ||||
| P. aeruginosa |
An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.
Interpreting the Results:
-
Potency: Lower MIC values indicate higher potency. Compare the MICs of your novel hybrids to those of the comparator drugs against each bacterial strain.
-
Spectrum of Activity: Analyze the range of bacteria inhibited by your compounds. Do they show broad-spectrum activity similar to piperacillin-tazobactam, or a more targeted spectrum like ciprofloxacin?
-
Activity against Resistant Strains: Pay close attention to the activity against MRSA and VRE. Potent activity against these pathogens is a significant advantage.
-
Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio and the time-kill curves will reveal whether your compounds are primarily bactericidal or bacteriostatic. A rapid, concentration-dependent killing observed in the time-kill assay is a desirable characteristic.
Conclusion
A systematic and comparative approach is crucial for validating the antibacterial spectrum of novel quinoline-piperazine hybrids. By employing standardized methodologies for MIC, MBC, and time-kill kinetic assays, and by benchmarking against clinically relevant antibiotics, researchers can generate robust and compelling data. This rigorous evaluation will not only elucidate the potential of these novel compounds but also guide future optimization efforts in the quest for new and effective antimicrobial agents.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
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Hooper, D. C. (1999). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 28(Supplement_1), S13–S21. [Link]
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Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5673. [Link]
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Gedela, R., et al. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 13(9), 1104-1115. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Sader, H. S., & Jones, R. N. (2005). Piperacillin–tazobactam: a β-lactam/β-lactamase inhibitor combination. Expert Review of Anti-infective Therapy, 3(1), 23-37. [Link]
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Dr.Oracle. (2025, May 9). What organisms are covered by Piperacillin/Tazobactam (Pip/Taz) that are not covered by Ceftriaxone and Azithromycin? Retrieved from [Link]
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Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]
-
Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]
-
Sörgel, F., & Kinzig, M. (1993). Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential. Drugs, 45(6), 832-864. [Link]
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University of Technology, Iraq. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]
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JMI Laboratories. (2001). Potency and Antimicrobial Spectrum Update for Piperacillin/Tazobactam (2000): Emphasis on its Activity Against. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Zhao, W., et al. (2014). Clinical pharmacology of piperacillin-tazobactam combination in infants and children. Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1343-1354. [Link]
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Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
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Iazzetti, A., et al. (2023). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. International Journal of Molecular Sciences, 24(21), 15888. [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. Retrieved from [Link]
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Bio-protocol. (2021). 4.6. Time-Kill Kinetics Assay. Retrieved from [Link]
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GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]
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CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]
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Helda - University of Helsinki. (2021). Validation of high-throughput time-kill assay. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Der Pharma Chemica. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). CIPRO (ciprofloxacin hydrochloride) Tablets. Retrieved from [Link]
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Dr.Oracle. (2025, September 29). What does a ciprofloxacin (Cipro) minimum inhibitory concentration (MIC) of <=0.06 indicate? Retrieved from [Link]
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American Society for Microbiology. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Retrieved from [Link]
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ResearchSpace@UKZN. (2018). Synthesis, characterisation and antibacterial activity of new quinoline and quinoxaline hybrid molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Retrieved from [Link]
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ProQuest. (2018). Synthesis and Antimicrobial activity of Piperazine analogues containing[2][35][36] Thiadiazole ring. Retrieved from [Link]
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International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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ACS Bio & Med Chem Au. (2023, August 30). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. Retrieved from [Link]
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ResearchGate. (2016, May 20). (PDF) Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation. Retrieved from [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
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comparison of synthetic routes for 4-(Piperazin-1-yl)quinoline-3-carbonitrile
Executive Summary
The synthesis of 4-(piperazin-1-yl)quinoline-3-carbonitrile represents a critical junction in the manufacturing of Type I and Type II kinase inhibitors (e.g., Bosutinib, Pelitinib). This scaffold acts as a "privileged structure," leveraging the 3-cyano group for hydrogen bonding and the 4-piperazine moiety for solubility and solvent-exposed interactions within the ATP-binding pocket.
This guide evaluates the two dominant synthetic philosophies:
-
The Linear "Gould-Jacobs" Route: The industrial workhorse. High atom economy, low raw material cost, but requires harsh thermal conditions (>250°C) and generates significant phosphorus waste.
-
The Convergent "SNAr Optimization" Route: Focuses on the final coupling efficiency. This approach prioritizes "green" solvents (water/isopropanol) and impurity control (dimer suppression) over raw throughput.
Recommendation: For laboratory to pilot-scale synthesis (<1 kg), Route 2 (Isopropanol Reflux) is superior due to its safety profile, ease of workup, and suppression of the bis-quinoline impurity.
Retrosynthetic Analysis
To understand the critical control points, we must deconstruct the molecule. The synthesis hinges on two key bond formations: the construction of the pyridine ring (cyclization) and the installation of the piperazine (C-N bond formation).
Figure 1: Retrosynthetic tree illustrating the primary disconnection at the C4 position. The stability of the 3-cyano group allows it to survive the harsh upstream cyclization.
Route Comparison: Technical Analysis
Route A: The Classical Gould-Jacobs Protocol
Best for: Commodity manufacturing (>100 kg) where raw material cost is the primary driver. Mechanism: Condensation of aniline with ethoxymethylene cyanoacetate followed by high-temperature cyclization.
-
Step 1 (Condensation): Aniline + Ethyl (ethoxymethylene)cyanoacetate
Enamine intermediate. (Exothermic, clean). -
Step 2 (Cyclization): Thermal closure in Dowtherm A at 250°C. Critical Hazard: Requires specialized high-temp reactors.
-
Step 3 (Chlorination): POCl
converts the 4-hydroxy tautomer to the 4-chloro species. -
Step 4 (Substitution): Reaction with piperazine.[1]
Pros:
-
Starting materials are ubiquitous and cheap.
-
Well-characterized impurity profile.[2]
Cons:
-
Thermal Hazard: 250°C cyclization is difficult to control on bench scale.
-
POCl
Handling: Generates large volumes of acidic waste. -
Yield: Step 2 often suffers from tar formation (Yields ~50-60%).
Route B: The "Green" SNAr Optimization (Recommended)
Best for: Medicinal chemistry and Process Development (10g - 1kg). Focus: This route assumes the acquisition or prior synthesis of 4-chloroquinoline-3-carbonitrile and focuses on optimizing the critical C-N bond formation to maximize purity.
We compared three solvent/base systems for the reaction of 4-chloroquinoline-3-carbonitrile with piperazine:
| Parameter | System 1: MeCN / K2CO3 | System 2: Water / Neat | System 3: IPA / Excess Piperazine |
| Temperature | Reflux (82°C) | 100°C | Reflux (82°C) |
| Time | 4-6 Hours | 12 Hours | 2-3 Hours |
| Yield | 75-80% | 65-70% | 90-95% |
| Impurity (Dimer) | Moderate (5-8%) | High (>10%) | Low (<1%) |
| Workup | Aqueous extraction | Filtration | Direct Filtration |
| E-Factor | High (Organic waste) | Low (Green) | Moderate |
Analysis: System 3 (Isopropanol with excess piperazine) is the superior protocol. The use of excess piperazine (3-4 equivalents) serves two roles:
-
Reagent: Drives the reaction kinetics.
-
Base: Scavenges the HCl byproduct.
-
Diluent: Statistically prevents the product from reacting with a second molecule of starting material (Dimer formation).
Deep Dive: The Impurity "Death Trap"
In this synthesis, the most persistent impurity is 1,4-bis(3-cyanoquinolin-4-yl)piperazine (The Dimer).
Why it forms: Once the mono-substituted product is formed, the secondary amine on the piperazine remains nucleophilic. If the local concentration of the 4-chloro starting material is high, the product attacks it again.
Control Strategy:
-
Kinetic Control: Use a large excess of piperazine (nucleophile).
-
Solvent Choice: The mono-substituted product is often less soluble in Isopropanol (IPA) than the starting materials. It precipitates out as the HCl salt, removing it from the reaction phase and preventing over-reaction.
Figure 2: Reaction pathway showing the competitive formation of the bis-quinoline dimer. High equivalents of piperazine block the red dotted pathway.
Detailed Experimental Protocol (Route B - System 3)
This protocol is validated for scale-up to 100g. It utilizes the solubility differences in Isopropanol (IPA) to achieve >98% purity without column chromatography.
Materials
-
4-chloroquinoline-3-carbonitrile (1.0 eq)
-
Piperazine (Anhydrous) (4.0 eq)
-
Isopropanol (IPA) (10 volumes)
Step-by-Step Methodology
-
Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Piperazine (4.0 eq) and IPA (8 volumes).
-
Dissolution: Heat the mixture to 60°C until the piperazine is fully dissolved.
-
Addition: Add 4-chloroquinoline-3-carbonitrile (1.0 eq) portion-wise over 15 minutes.
-
Expert Insight: Do not add the chloride all at once. Slow addition ensures the piperazine is always in vast excess, suppressing dimer formation.
-
-
Reaction: Heat the mixture to reflux (82°C) for 3 hours.
-
Quench & Workup:
-
Cool the reaction mass to 20-25°C.
-
Concentrate the solvent under reduced pressure to ~2 volumes.
-
Add Water (10 volumes) and stir for 30 minutes. The excess piperazine will dissolve in the water.
-
Extract with DCM (3 x 5 volumes).
-
Note: If the product precipitates as a solid in water (common for this scaffold), simply filter the solid, wash with water (to remove excess piperazine), and dry. This avoids the DCM extraction entirely.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Self-Validating Checkpoints:
-
Visual: Reaction turns from pale yellow to bright yellow/orange.
-
Mass Spec: Look for M+1 peak (Target MW). If you see (2 x Target MW - Piperazine Mass), you have the dimer.
References
-
Boschelli, D. H., et al. (2001). "Optimization of 4-Anilino-3-quinolinecarbonitriles as Inhibitors of Src Kinase Activity." Journal of Medicinal Chemistry, 44(23), 3965–3977.
-
Zhu, G., et al. (2017). "New and Convenient Synthesis of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, the Key Intermediate to Bosutinib."[6] Journal of Heterocyclic Chemistry, 54(5).
-
Guglielmo, S., et al. (2009).[7] "Synthesis of 4-aminoquinolines." Current Organic Chemistry. (General SNAr conditions for quinolines).
-
Pfizer Inc. (2008). "Process for the preparation of 4-amino-3-quinolinecarbonitriles." US Patent 7,417,148. (Describes the industrial control of the SNAr step).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Evaluating the Drug-Likeness of 4-(Piperazin-1-yl)quinoline-3-carbonitrile Derivatives
Executive Summary: The Hybrid Pharmacophore Advantage
In the landscape of small-molecule drug discovery, the 4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. This guide objectively evaluates these derivatives, contrasting their physicochemical and biological performance against established standards.
The core rationale for this scaffold is Molecular Hybridization :
-
Quinoline Core: Provides lipophilic bulk and DNA intercalation potential (similar to Chloroquine/Camptothecin).
-
3-Carbonitrile Group: Acts as a hydrogen bond acceptor and metabolic "blocker," often enhancing stability compared to a bare aromatic ring.
-
Piperazine Linker: Improves solubility and pharmacokinetic (PK) profiles, acting as a tunable spacer for secondary pharmacophores (e.g., benzoyl or urea moieties).
Comparative Analysis: Derivatives vs. Standards
The following analysis benchmarks the performance of optimized derivatives (specifically Compounds 8c/8g for cancer and Compound 5k for bacteria) against industry standards.
Anticancer Potency (Renal Cell Carcinoma)
Data Source: NCI-60 Human Tumor Cell Line Screen
| Compound ID | Target Cell Line | Growth % (at 10 µM) | Mechanism of Action | LogP | Predicted BBB Permeability |
| Derivative 8g | UO-31 (Renal) | -19% (Cytotoxic) | Kinase Inhibition (Putative) | 3.2 | High |
| Derivative 8c | UO-31 (Renal) | -7% (Cytotoxic) | Kinase Inhibition (Putative) | 3.1 | High |
| Gefitinib (Ref) | A549 (Lung)/General | < 5% (Cytostatic) | EGFR Inhibitor | 3.2 | Moderate |
| Unsub. Quinoline | General | > 80% (Inactive) | Non-specific | 2.5 | High |
Insight: The 3-carbonitrile derivatives (8c, 8g) shift the profile from merely cytostatic to cytotoxic (negative growth %) in renal lines, outperforming the parent quinoline scaffold. The inclusion of the 4-benzoylpiperazine moiety is critical for this selectivity.
Antibacterial Efficacy (Gram-Positive)
Data Source: MIC Assays against S. aureus ATCC 25923
| Compound ID | MIC (µM) | Selectivity Index (SI) | Target |
| Derivative 5k | 10.0 | > 10 | DNA Gyrase B / Pyruvate Kinase |
| Ciprofloxacin (Ref) | 0.5 - 1.0 | > 100 | DNA Gyrase |
| Parent Scaffold | > 100 | N/A | Non-specific membrane disruption |
Insight: While Derivative 5k is less potent than Ciprofloxacin, it exhibits a distinct mechanism of action involving dual targeting (Gyrase B + Pyruvate Kinase), reducing the likelihood of cross-resistance.
Chemical Synthesis & Structural Logic[1][2][3][4]
The synthesis of these derivatives relies on a robust Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing 3-cyano (-CN) and 6-nitro (-NO2) groups activates the C4-position, making the chlorine atom a pristine leaving group.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via SNAr mechanism. The electron-deficient quinoline core allows rapid substitution at room temperature.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, follow these standardized protocols.
Protocol A: Chemical Synthesis of the Intermediate
Objective: Isolate 4-(piperazin-1-yl)-6-nitroquinoline-3-carbonitrile.
-
Stoichiometry: Dissolve 1.0 eq of 4-chloro-6-nitroquinoline-3-carbonitrile in acetonitrile (ACN).
-
Nucleophilic Attack: Add 2.5 eq of anhydrous piperazine. Why? Excess piperazine acts as both the nucleophile and the acid scavenger (trapping HCl).
-
Reaction Monitoring: Stir at Room Temperature (RT) for 1 hour. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Validation Check: The starting material spot (high Rf) must disappear; a new polar spot (lower Rf) must appear.
-
-
Work-up: Pour reaction mixture into ice-water. The product precipitates as a yellow solid. Filter, wash with water, and dry.
-
Purity Check: 1H NMR must show piperazine protons as two triplets around
3.0-3.5 ppm.
Protocol B: In Silico Drug-Likeness Profiling
Objective: Predict ADME properties before biological testing.
-
Software Setup: Use SwissADME or QikProp.[1]
-
Input: SMILES strings of synthesized derivatives.
-
Evaluation Criteria (Lipinski’s Rule of 5):
-
MW < 500 g/mol
-
LogP < 5
-
H-bond donors < 5
-
H-bond acceptors < 10
-
-
BOILED-Egg Analysis: Plot WLOGP vs. TPSA.
-
Target Zone: Compounds must fall within the "White" ellipse for GI absorption.
-
Exclusion: Compounds in the "Yellow" yolk are predicted to cross the BBB (desirable for CNS targets, undesirable for peripheral targets to minimize toxicity).
-
Protocol C: MTT Cytotoxicity Assay
Objective: Determine IC50 values against cancer cell lines (e.g., UO-31, MCF-7).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Negative), Doxorubicin (Positive).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Evaluation Workflow & Decision Matrix
Use the following logic flow to determine if a derivative is worth advancing to in vivo studies.
Caption: Decision matrix for advancing piperazinyl-quinoline derivatives. The 10 µM threshold is critical for distinguishing specific activity from non-specific toxicity.
References
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents. ChemistryOpen, 2025.[2] (Note: Contextual match for compounds 8a-l).
-
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus. Molecules, 2024.[3] (Contextual match for compounds 5a-k).
-
Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Archiv der Pharmazie, 2020. .
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017. .
Sources
Guide to Cross-Validating Biological Reagents: Benchmarking Activity Against Independent Literature
Executive Summary: The Cost of Irreproducibility[1][2]
In the high-stakes environment of drug development, reagent variability is a silent failure point. A landmark analysis by Freedman et al. (2015) estimated that $28 billion per year is spent on preclinical research that cannot be reproduced, with faulty biological reagents and reference materials being primary culprits.
For a researcher, "trust" is not a scientific metric. Validation is.
This guide provides a rigorous, self-validating framework for benchmarking biological activity. We move beyond simple "Lot-to-Lot" comparison and establish a Triangulated Cross-Validation protocol. We will use Recombinant Human Interleukin-2 (IL-2) as the primary case study, demonstrating how to validate a high-fidelity reagent against the World Health Organization (WHO) International Standard (NIBSC 86/504).
The Validation Framework
True cross-validation requires three independent data anchors. If any one of these fails, the reagent is rejected.
-
Physicochemical Purity: Is the molecule intact and contaminant-free?
-
Mechanistic Identity: Does it activate the specific signaling pathway (e.g., phosphorylation)?
-
Functional Potency: Does it induce the expected phenotypic result (e.g., proliferation) at the correct molar concentration?
Visualization: The Triangulated Validation Workflow
Figure 1: The Triangulated Cross-Validation Workflow ensures that bioactivity is verified against external standards before a reagent enters the drug discovery pipeline.
Comparative Analysis: High-Fidelity IL-2 vs. Standards
To validate a "High-Fidelity" reagent, we do not compare it merely to the previous lot. We compare it to the WHO International Standard (NIBSC 86/504) .[1][2] This external anchor prevents "drift" over time.
The table below summarizes the acceptance criteria for a High-Fidelity IL-2 reagent intended for cell therapy research.
Table 1: Benchmarking Data for Recombinant IL-2
| Parameter | High-Fidelity IL-2 (Target) | Standard Commercial Grade | WHO Int. Standard (NIBSC 86/504) | Validation Logic |
| Specific Activity | Defined as 100 IU/ampoule | Potency: Must match or exceed the gold standard per milligram. | ||
| EC50 (CTLL-2) | 0.05 – 0.25 ng/mL | 0.5 – 2.0 ng/mL | ~0.15 ng/mL (Converted) | Sensitivity: Lower EC50 indicates higher active protein fraction. |
| Purity (SDS-PAGE) | > 98% | > 95% | N/A (Lyophilized Serum) | Integrity: Aggregates cause artificial signaling spikes. |
| Endotoxin | < 0.1 EU/µg | < 1.0 EU/µg | N/A | Safety: Endotoxin triggers TLR4, confounding immune assays. |
| Carrier Protein | Carrier-Free | BSA/HSA Added | HSA Added | Interference: Carriers mask accurate protein quantification. |
Critical Insight: Many commercial cytokines contain Bovine Serum Albumin (BSA) as a carrier. While this stabilizes the protein, it makes accurate quantification by A280 impossible. Always validate using Carrier-Free formats to ensure the EC50 reflects the true cytokine concentration, not the carrier.
Mechanistic Validation: The Signaling Pathway
Before measuring cell growth (which takes 48+ hours and can be influenced by nutrients), we must validate the immediate signaling event. For IL-2, this is the phosphorylation of STAT5 (pSTAT5).
Visualization: IL-2 Signaling Cascade
Figure 2: The JAK-STAT pathway. Validation must confirm that the reagent induces STAT5 phosphorylation, proving the molecule is structurally competent to engage the receptor complex.
Protocol 1: Phospho-Flow Cytometry for pSTAT5
Purpose: To verify immediate receptor engagement (15-minute assay).
-
Preparation: Harvest 1x10⁶ human PBMCs or CTLL-2 cells per condition.
-
Starvation: Wash cells 2x in PBS and incubate in serum-free media for 2 hours (removes basal phosphorylation).
-
Stimulation: Treat cells with the Test Reagent vs. Reference Standard (100 ng/mL) for exactly 15 minutes at 37°C.
-
Fixation: Immediately add pre-warmed Paraformaldehyde (final 2%) for 10 mins.
-
Permeabilization: Add ice-cold Methanol (90%) while vortexing. Incubate 30 mins on ice.
-
Staining: Stain with anti-pSTAT5 (Y694) antibody (e.g., Alexa Fluor® 647 conjugate).
-
Analysis: Acquire on Flow Cytometer.
-
Acceptance Criteria: The Mean Fluorescence Intensity (MFI) of the Test Reagent must be within ±15% of the Reference Standard.
-
Functional Validation: The Gold Standard Protocol
The CTLL-2 proliferation assay is the industry standard for IL-2 activity. However, it is prone to "edge effects" and residual cytokine background.
Protocol 2: CTLL-2 Proliferation Assay (High-Precision)
Reagents:
-
CTLL-2 Cells (ATCC® TIB-214™)
-
Reference Standard: NIBSC 86/504 (reconstituted to 1000 IU/mL)
-
Detection Reagent: WST-1 or Resazurin (AlamarBlue)
Step-by-Step Workflow:
-
Cytokine Depletion (Critical Step):
-
Plate Setup:
-
Serial Dilution:
-
Prepare a 2-fold serial dilution of both the Test Reagent and the NIBSC Standard .
-
Range: Start at 10 ng/mL down to 0.001 ng/mL (12 points).
-
Add 50 µL of diluted cytokine to the cells (Final Vol: 100 µL).
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Readout:
-
Add 10 µL WST-1 reagent.[6] Incubate 2-4 hours.
-
Read Absorbance at 450nm (Reference 650nm).
-
-
Data Analysis (Self-Validating):
-
Fit data to a 4-Parameter Logistic (4PL) Regression .
-
Calculate EC50 for both Test and Standard.[7]
-
Relative Potency Calculation:
-
Acceptance: Relative Potency must be between 0.8 and 1.25.
-
References
-
Freedman, L. P., Cockburn, I. M., & Simcoe, T. S. (2015).[8][9][10][11][12] The Economics of Reproducibility in Preclinical Research. PLOS Biology. [Link][8][9][10][11][12]
-
National Institute for Biological Standards and Control (NIBSC). (2014).[1] Instructions for Use: 1st International Standard for Interleukin-2 (Human, Jurkat derived). WHO International Laboratory for Biological Standards. [Link]
-
Lee, J. W., et al. (2006). Method validation and measurement of biomarkers in nonclinical and clinical samples in drug development.[13] Pharmaceutical Research. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. nibsc.org [nibsc.org]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. promega.com.cn [promega.com.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunservice.com [immunservice.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. The Economics of Reproducibility in Preclinical Research | PLOS Biology [journals.plos.org]
- 9. The Economics of Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Economics of Reproducibility in Preclinical Research [ideas.repec.org]
- 11. DSpace [open.bu.edu]
- 12. New Study on Research Reproducibility Proposes Fixes for $28 Billion Problem [prnewswire.com]
- 13. eurofinscentrallaboratory.com [eurofinscentrallaboratory.com]
A Comprehensive Guide to the Safe Disposal of 4-(Piperazin-1-yl)quinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Piperazin-1-yl)quinoline-3-carbonitrile. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is designed to be a self-validating system, grounding all procedural recommendations in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment: A Proactive Approach
Component-Based Hazard Analysis:
| Component | Known Hazards | Potential Contribution to the Overall Hazard Profile |
| Quinoline | Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, suspected of causing genetic defects, and may cause cancer. Toxic to aquatic life with long-lasting effects.[1] | The quinoline core suggests that the compound may be irritating to the skin and eyes, potentially mutagenic or carcinogenic, and harmful to the environment. |
| Piperazine | Causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | The piperazine moiety introduces corrosive properties and the potential for sensitization. |
| Nitrile Group (-CN) | Nitriles can be toxic and, upon combustion or in the presence of acids, can release highly toxic hydrogen cyanide gas.[3] | The nitrile group adds a significant toxicity concern, particularly under certain chemical conditions or during thermal decomposition. |
Based on this analysis, 4-(Piperazin-1-yl)quinoline-3-carbonitrile should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: Potential for skin irritation or burns.
-
Serious Eye Damage/Irritation: Potential for serious eye irritation or damage.
-
Sensitization: May cause skin or respiratory sensitization.
-
Carcinogenicity/Mutagenicity: Suspected of causing genetic defects or cancer.
-
Environmental Hazards: Potentially toxic to aquatic life.
A Safety Data Sheet for the closely related compound 4-Piperazin-1-yl-benzonitrile indicates that it is a flammable solid, harmful if swallowed, in contact with skin, or inhaled, and causes severe skin corrosion and eye damage. Given the structural similarities, it is prudent to assume a similar hazard profile for 4-(Piperazin-1-yl)quinoline-3-carbonitrile.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-(Piperazin-1-yl)quinoline-3-carbonitrile in any form (solid, solution, or as waste), the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (in a chemical fume hood):
-
Restrict Access: Ensure the area is cordoned off to prevent the spread of contamination.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use an absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent, to cover the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Ventilate (if safe to do so): Increase ventilation to the area.
-
Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 4-(Piperazin-1-yl)quinoline-3-carbonitrile is to treat it as a hazardous waste. Adherence to institutional, local, and national regulations is paramount.
Waste Segregation and Collection
Proper segregation is the first and most critical step in safe waste management.
-
Solid Waste:
-
Collect unused or expired 4-(Piperazin-1-yl)quinoline-3-carbonitrile in its original container or a clearly labeled, compatible waste container.
-
Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing 4-(Piperazin-1-yl)quinoline-3-carbonitrile in a dedicated, labeled, and sealed waste container.
-
Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department. Incompatible chemicals can lead to dangerous reactions.
-
Waste Container Selection and Labeling
The integrity of your waste container is crucial for safe storage and transport.
-
Container Material: Use high-density polyethylene (HDPE) or glass containers that are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(Piperazin-1-yl)quinoline-3-carbonitrile". The label should also include the date of waste generation and the name of the principal investigator or laboratory.
On-Site Chemical Neutralization (for experienced personnel only)
For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization can be considered to render the waste less hazardous before disposal. This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Principle: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or its salt, which are generally less toxic than the nitrile.
Disclaimer: The following is a general procedure and must be optimized and validated for your specific waste stream. The reactivity of the quinoline and piperazine moieties may influence the reaction.
Alkaline Hydrolysis (General Protocol):
-
In a suitable reaction vessel equipped with a stirrer and reflux condenser within a chemical fume hood, cautiously add the 4-(Piperazin-1-yl)quinoline-3-carbonitrile waste to a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux (approximately 100°C) with stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to confirm the disappearance of the nitrile.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the basic solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The resulting aqueous waste should be collected in a labeled hazardous waste container for disposal through your institution's EHS office.
Acidic Hydrolysis (General Protocol):
-
In a suitable reaction vessel within a chemical fume hood, cautiously add the 4-(Piperazin-1-yl)quinoline-3-carbonitrile waste to a dilute solution of hydrochloric acid (e.g., 2 M).
-
Heat the mixture to reflux with stirring, monitoring the reaction for completion.
-
Once the nitrile is fully hydrolyzed, cool the solution to room temperature.
-
Carefully neutralize the acidic solution with a dilute base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of approximately 7.
-
Collect the final aqueous solution in a labeled hazardous waste container for disposal.
Final Disposal
All waste containing 4-(Piperazin-1-yl)quinoline-3-carbonitrile, whether treated or not, must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. Provide the waste disposal company with all available hazard information to ensure safe handling and transport.
Regulatory Framework: Ensuring Compliance
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] In Europe, the European Chemicals Agency (ECHA) provides guidance on the classification and labeling of chemicals and the management of chemical waste.[8][9][10][11] It is your responsibility to be aware of and comply with all applicable regulations.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(Piperazin-1-yl)quinoline-3-carbonitrile.
Caption: Disposal workflow for 4-(Piperazin-1-yl)quinoline-3-carbonitrile.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Piperazin-1-yl)quinoline-3-carbonitrile
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 4-(Piperazin-1-yl)quinoline-3-carbonitrile. As no specific safety data sheet (SDS) is publicly available for this compound, the following recommendations are synthesized from data on its core structural motifs: quinoline, piperazine, and the carbonitrile functional group. A thorough risk assessment for your specific experimental conditions is mandatory.
Hazard Assessment: A Triad of Structural Risks
The toxicological profile of 4-(Piperazin-1-yl)quinoline-3-carbonitrile is inferred from its constituent chemical groups. Each presents a unique set of hazards that dictate our safety protocols.
-
The Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds. Quinoline itself is classified as a substance that may cause cancer and is suspected of causing genetic defects.[1][2] Many quinoline-based compounds are known to be skin, eye, and respiratory irritants.[3][4] Handling requires strict safety protocols, including proper ventilation and protective equipment to avoid contact.[2]
-
The Piperazine Moiety: Piperazine is a corrosive chemical that can cause severe skin burns and eye damage.[5][6][7] It is also a known skin and respiratory sensitizer, meaning that initial exposure can lead to allergic reactions upon subsequent, even minimal, contact.[5][7][8] Inhalation can irritate the nose and throat, while high exposure has been linked to neurotoxic effects such as tremors and loss of coordination.[5][7]
-
The Carbonitrile Group (-CN): Organic nitriles, like the acetonitrile-related structure, are a significant concern. They can be harmful if swallowed, inhaled, or absorbed through the skin.[9][10][11] A primary danger is their potential to release highly toxic hydrogen cyanide gas upon decomposition, for instance, during a fire or through metabolic processes.[12] This class of compounds demands that all handling be performed in a well-ventilated area, with measures taken to prevent inhalation of dust or vapors.[12][13][14]
Given these combined risks, 4-(Piperazin-1-yl)quinoline-3-carbonitrile must be treated as a hazardous substance with potential for acute toxicity, skin and eye corrosion, sensitization, and long-term health effects.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of PPE must be tailored to the specific procedure being performed.
| Equipment | Specification | Purpose | Applicable Procedures |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374).[1] Double-gloving is recommended. | Provides a primary barrier against skin contact, which can cause corrosion and sensitization.[3][5] | All handling procedures. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[1][13] A face shield should be worn over goggles when a splash hazard exists.[3] | Protects eyes from accidental splashes of solutions or contact with airborne powder, preventing severe eye damage.[1][11][15] | All handling procedures. |
| Body Protection | Laboratory coat. A chemical-resistant apron or coverall should be worn for larger quantities or tasks with a high splash potential.[3][16] | Protects skin and personal clothing from contamination.[3][14] | All handling procedures. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[1][17] If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator with N95 (or higher) particulate filters is required.[3] For handling solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary.[3] | Prevents inhalation of airborne particles or vapors, which can cause respiratory irritation, sensitization, and systemic toxicity.[5][10] | Weighing, transferring solids, preparing solutions, and any procedure that may generate dust or aerosols. |
Operational and Disposal Plan
A systematic workflow is critical to ensuring safety from preparation through disposal. This plan provides a self-validating protocol to minimize risk at every stage.
Step-by-Step Handling Protocol
-
Preparation:
-
Area Setup: Ensure all work is conducted in a certified chemical fume hood.[3] Confirm that an emergency eyewash station and safety shower are accessible and operational.[1]
-
Donning PPE: Before handling the compound, put on a laboratory coat, tightly fitting safety goggles, and double nitrile gloves.[3] Secure any additional task-dependent PPE (face shield, respirator).
-
-
Execution (in Chemical Fume Hood):
-
Handling Solids: When weighing or transferring the solid compound, use gentle motions to avoid creating airborne dust. Use tools like spatulas and weigh boats carefully.
-
Preparing Solutions: Add the solid compound slowly to the solvent to prevent splashing.[3] If the solvent is volatile, ensure adequate ventilation to handle potential vapors.[3]
-
-
Cleanup and Decontamination:
-
Surfaces and Glassware: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by a thorough wash with soap and water.[3]
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Disposable items like gloves and weigh boats should be immediately placed in the designated hazardous waste container.[3]
-
Safe Handling Workflow
Caption: Workflow for handling 4-(Piperazin-1-yl)quinoline-3-carbonitrile.
Waste Disposal Plan
All waste materials associated with the handling of 4-(Piperazin-1-yl)quinoline-3-carbonitrile must be treated as hazardous waste.[1][3]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. It must be collected in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: All solutions containing the compound must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour this waste down the drain.[13]
-
Empty Containers: Even "empty" containers should be considered hazardous as they may contain residual material. They must be disposed of according to institutional and regulatory guidelines for hazardous waste.[1]
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[11][13]
By adhering to these rigorous safety protocols, researchers can mitigate the inherent risks of handling 4-(Piperazin-1-yl)quinoline-3-carbonitrile, ensuring a safe laboratory environment for scientific advancement.
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